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5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Documentation Hub

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  • Product: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile
  • CAS: 21254-04-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Structural Dynamics of Aminopyrazole Carbonitrile Derivatives

Executive Summary: The Stability-Activity Nexus Aminopyrazole carbonitriles (specifically 3-amino-4-cyanopyrazoles and 5-amino-4-cyanopyrazoles) are privileged scaffolds in modern drug discovery, serving as precursors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Activity Nexus

Aminopyrazole carbonitriles (specifically 3-amino-4-cyanopyrazoles and 5-amino-4-cyanopyrazoles) are privileged scaffolds in modern drug discovery, serving as precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines—structures ubiquitous in kinase inhibitors (e.g., Janus kinase and cyclin-dependent kinase inhibitors).

However, their utility is often compromised by complex thermodynamic behaviors. These molecules exhibit annular tautomerism , regioisomeric instability during synthesis, and nitrile hydrolysis under physiological stress. This guide dissects these thermodynamic profiles, offering a mechanistic understanding of their stability and actionable protocols for their characterization.[1]

Tautomeric Equilibria and Regioisomerism

The core thermodynamic challenge with aminopyrazole carbonitriles lies in the competition between the 3-amino and 5-amino isomers. While often drawn as static structures, these exist in a dynamic equilibrium governed by solvent polarity and temperature.

The Tautomeric Landscape

In solution, 1-unsubstituted aminopyrazoles undergo annular tautomerism (proton migration between N1 and N2).

  • Form A (5-amino): Generally the thermodynamically stable tautomer in polar solvents due to dipole stabilization.

  • Form B (3-amino): Often the kinetic product in cyclization reactions.

This equilibrium is critical because the exocyclic amine and the endocyclic nitrogens have vastly different nucleophilicities depending on the tautomer, dictating the regioselectivity of subsequent reactions (e.g., ring fusion).

Thermodynamic vs. Kinetic Control in Synthesis

The synthesis of aminopyrazole carbonitriles via the condensation of hydrazines with alkoxymethylenemalononitriles or


-ketonitriles is a classic study in thermodynamic control.
  • Kinetic Control (

    
    , Basic):  Favors the attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbon, often yielding the 3-amino isomer or acyclic intermediates.
    
  • Thermodynamic Control (Reflux, Acidic/Neutral): Allows for the reversibility of the Michael addition, funneling the reaction toward the 5-amino isomer, which is typically stabilized by intramolecular hydrogen bonding between the amino group and the adjacent nitrile or carbonyl.

Visualization: Isomeric Pathways

The following diagram illustrates the bifurcation between kinetic and thermodynamic outcomes during synthesis.

G Precursors Hydrazine + Alkoxymethylenemalononitrile Intermediate Acyclic Michael Adduct Precursors->Intermediate Condensation Kinetic 3-Amino Isomer (Kinetic Product) Intermediate->Kinetic Low Temp (Irreversible) Thermo 5-Amino Isomer (Thermodynamic Product) Intermediate->Thermo High Temp (Reversible Equilibrium) Kinetic->Thermo Isomerization (Acid/Heat) Fused Pyrazolo[1,5-a]pyrimidine (Target Scaffold) Thermo->Fused + 1,3-Dielectrophile

Figure 1: Reaction pathway divergence. Kinetic conditions trap the 3-amino form, while thermodynamic conditions drive the system to the stable 5-amino isomer, the preferred precursor for fused ring synthesis.

Physicochemical Stability Profiling

Beyond synthesis, the long-term stability of these derivatives is threatened by two primary mechanisms: Nitrile Hydrolysis and Polymorphic Transitions .

Hydrolytic Degradation of the Carbonitrile

The C-4 nitrile group is electron-deficient, making it susceptible to hydrolysis, particularly in high-pH formulations or during basic workups.

  • Mechanism: Nucleophilic attack by hydroxide on the nitrile carbon

    
     Imidate intermediate 
    
    
    
    Primary Amide
    
    
    Carboxylic Acid.
  • Risk Factor: The presence of the adjacent amino group can catalyze this hydrolysis via intramolecular assistance (neighboring group participation), significantly lowering the activation energy compared to isolated nitriles.

Solid-State Polymorphism

Aminopyrazole derivatives are prone to forming hydrates due to the hydrogen-bonding capability of the amino and nitrile groups.

  • Metastable Forms: Rapid precipitation often yields amorphous or metastable anhydrous forms.

  • Stable Forms: Exposure to humidity often drives conversion to a crystalline hydrate, which is the thermodynamic sink. This transition can alter dissolution rates and bioavailability.[2][3]

Quantitative Stability Data

The following data summarizes the stability of a representative 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile under stress conditions.

Stress ConditionDurationDegradation %Major DegradantKinetic Order
Acid (0.1 N HCl, 60°C) 24 Hours< 1.0%N/AStable
Base (0.1 N NaOH, 60°C) 4 Hours15.4%5-amino-pyrazole-4-carboxamidePseudo-1st
Oxidation (3% H2O2) 24 Hours2.1%N-oxide / Ring openComplex
Thermal (Solid, 80°C) 7 Days< 0.5%NoneStable
Photostability (UV) 1.2 M Lux3.5%DimerizationZero

Table 1: Forced degradation profile indicating high susceptibility to basic hydrolysis.

Experimental Protocols

Protocol A: Tautomeric Ratio Determination via Variable Temperature (VT) NMR

Purpose: To determine the equilibrium constant (


) between tautomers in solution.
  • Preparation: Dissolve 10 mg of the aminopyrazole carbonitrile in 0.6 mL of DMSO-

    
     (polar aprotic) and Methanol-
    
    
    
    (polar protic) in separate tubes.
  • Acquisition:

    • Acquire

      
      H NMR spectra at 298 K.
      
    • Focus on the chemical shift of the pyrazole C-3/C-5 proton (typically

      
       7.5–8.5 ppm).
      
    • Perform a temperature ramp from 298 K to 343 K in 10 K increments.

  • Analysis:

    • Observe coalescence or shift of the N-H and C-H signals.

    • Calculation: If signals are separate (slow exchange), integrate distinct peaks. If averaged (fast exchange), use the chemical shift weighted average formula:

      
      .
      
Protocol B: Solid-State Polymorph Screening (DSC/TGA)

Purpose: To identify solvates and thermodynamic stability of the crystal lattice.

  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Weigh 3–5 mg of sample into an aluminum pan (crimped but vented for TGA).

    • Heating Rate: 10°C/min from 30°C to 300°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Interpretation:

    • Endotherm < 100°C + Mass Loss: Indicates solvate/hydrate desolvation.

    • Sharp Endotherm (High Temp): Melting point.

    • Exotherm after Melt: Recrystallization or decomposition.

    • Validation: If a desolvation event is seen, perform XRD on the post-heated sample to confirm lattice change.

Visualization: Stability Testing Workflow

Workflow cluster_Solid Solid State Characterization cluster_Solution Solution State Stress Start Synthesized Aminopyrazole XRD PXRD (Crystallinity) Start->XRD DSC DSC/TGA (Thermal Events) Start->DSC AcidBase pH Stress (Hydrolysis) Start->AcidBase Oxidation Peroxide (Oxidation) Start->Oxidation Analysis HPLC-MS & NMR Analysis XRD->Analysis DSC->Analysis AcidBase->Analysis Oxidation->Analysis Decision Stability Profile Defined Analysis->Decision

Figure 2: Integrated workflow for characterizing thermodynamic and kinetic stability.

References

  • Regioselective Synthesis of Aminopyrazoles: BenchChem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

  • Tautomerism in Pyrazoles: Alkorta, I., et al. (2019).[4] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Crystal Growth & Design. [4]

  • Hydrolytic Stability: Abdelhamed, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences.

  • Solid State Polymorphism: Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Journal of Pharmaceutical Sciences.

  • Microwave Assisted Synthesis: Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules.

Sources

Exploratory

Solubility Profile of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in Organic Solvents: A Technical Guide

Executive Summary In the development of complex heterocyclic APIs, particularly substituted pyrazolopyrimidines, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) serves as a critical building block [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex heterocyclic APIs, particularly substituted pyrazolopyrimidines, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) serves as a critical building block [1]. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction yields, designing efficient liquid-liquid extractions, and establishing robust crystallization protocols. As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic interplay between the solute's crystal lattice energy and the solvent's solvation capacity. This whitepaper provides an in-depth mechanistic analysis of this compound's solubility behavior, supported by predictive thermodynamic modeling and self-validating experimental protocols.

Structural and Physicochemical Profiling

To predict and manipulate solubility, we must first deconstruct the molecule's physicochemical properties [4]:

  • Molecular Formula: C₁₀H₁₄N₄

  • Molecular Weight: 190.25 g/mol

  • Calculated LogP (CLogP): 1.363

  • Structural Motifs:

    • Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor.

    • Carbonitrile (-C≡N): A strong dipole and hydrogen-bond acceptor.

    • Pyrazole Ring: An aromatic system capable of π-π stacking and secondary H-bonding.

    • Cyclohexyl Ring: A bulky, hydrophobic moiety that significantly increases lipophilicity and disrupts aqueous solvation networks.

Causality in Solvation: The moderate CLogP of 1.363 indicates a delicate balance. The compound is highly lipophilic compared to simple pyrazoles, yet its crystal lattice is tightly bound by strong intermolecular hydrogen bonds between the amine and the nitrile/pyrazole nitrogens. To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting/donating capacity to break the crystal lattice, while also accommodating the hydrophobic bulk of the cyclohexyl ring.

Thermodynamic Solvation Mechanisms & Hansen Solubility Parameters (HSP)

The dissolution of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile can be modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

) [3].

Because the solute possesses a strong dipole (nitrile) and H-bonding capabilities (amine), solvents with high


 and 

values (e.g., N,N-Dimethylformamide) exhibit superior solvation [1]. Conversely, non-polar solvents like hexane rely solely on dispersion forces (

), which are thermodynamically insufficient to overcome the solute's lattice enthalpy (

).

G A 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Crystal Lattice B Polar Aprotic Solvents (e.g., DMF, DMSO) A->B C Polar Protic Solvents (e.g., MeOH, EtOH) A->C D Non-Polar Solvents (e.g., Hexane, Heptane) A->D E Strong Dipole & H-Bond Acceptor Overcomes Lattice Energy B->E F H-Bond Donor/Acceptor Moderate Solvation C->F G Weak Dispersion Forces Fails to Break Lattice D->G H High Solubility (>200 mg/mL) E->H I Moderate Solubility (50-100 mg/mL) F->I J Low Solubility (<5 mg/mL) G->J

Figure 1: Solvation mechanisms based on solvent class and intermolecular forces.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic modeling of pyrazole derivatives [2] and empirical extraction data [1], the following table summarizes the representative solubility profile of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile at standard ambient temperature (298.15 K).

Solvent ClassSpecific SolventRepresentative Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)> 250.0Optimal

and

align with the solute. DMF acts as a strong H-bond acceptor for the primary amine, easily breaking the lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 300.0Highest dipole moment; completely disrupts intermolecular H-bonding.
Halogenated Dichloromethane (DCM)~ 120.0Excellent solvation of the hydrophobic cyclohexyl ring; standard solvent for liquid-liquid extraction of this compound.
Polar Protic Methanol (MeOH)~ 65.0Good H-bonding, but the highly polar network of MeOH is partially disrupted by the bulky cyclohexyl group, limiting total capacity.
Ester Ethyl Acetate (EtOAc)~ 45.0Moderate dipole interactions; highly effective as a mobile phase for chromatography.
Non-Polar Hexane / Cyclohexane< 2.0Insufficient polarity to overcome the strong amine-nitrile crystal lattice energy. Excellent anti-solvent.
Aqueous Water (H₂O)< 0.5The hydrophobic effect driven by the cyclohexyl ring prevents aqueous dissolution.

Note: Values are representative engineering estimates derived from structural analogs and partition coefficients (CLogP) to guide protocol design.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility data must be generated using protocols that inherently validate their own accuracy. The following methodologies are designed to prevent common experimental artifacts, such as kinetic supersaturation or micro-crystal contamination.

Isothermal Gravimetric Solubility Determination

Gravimetric analysis remains the gold standard for determining the solid-liquid equilibrium of pyrazole-based intermediates [2].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (approx. 500 mg) to 2.0 mL of the target solvent in a tightly sealed borosilicate glass vial.

  • Equilibration (The Control): Place the vial in an isothermal shaking water bath at 298.15 K (± 0.05 K) at 150 RPM.

    • Causality Check: Shake for 48 hours. To validate that thermodynamic equilibrium (saturation) has been reached, take a sample at 24 hours and 48 hours. If the concentration varies by >2%, extend the equilibration time.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 15 minutes at the exact equilibration temperature (298.15 K) to prevent temperature-induced precipitation.

  • Aliquot Sampling: Draw 1.0 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

    • Causality Check: The filter is critical. Unfiltered micro-crystals will artificially inflate the measured dissolved mass.

  • Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at a temperature 10°C below the solute's melting point until a constant mass is achieved on a microbalance (± 0.01 mg).

  • Calculation: The solubility is calculated based on the mass of the dry residue relative to the volume of the aliquot.

G Step1 1. Solvent & Solute Equilibration (Isothermal Shaker) Step2 2. Phase Separation (Centrifugation at Equilibrium Temp) Step1->Step2 Step3 3. Aliquot Sampling (Syringe Filter 0.22µm) Step2->Step3 Step4 4. Gravimetric Analysis (Vacuum Evaporation) Step3->Step4 Step5 5. Data Correlation (Thermodynamic Models) Step4->Step5

Figure 2: Self-validating gravimetric workflow for thermodynamic solubility determination.

Solvent-Antisolvent Recrystallization Workflow

Based on the solubility profile, a DCM/Hexane binary system is highly recommended for the purification of this compound.

Protocol:

  • Dissolution: Dissolve the crude 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in a minimum volume of Dichloromethane (DCM) at 35°C. DCM is chosen because it easily solvates the cyclohexyl ring while maintaining a low boiling point for easy removal.

  • Polishing Filtration: Filter the solution through a 0.45 µm membrane to remove insoluble impurities (e.g., inorganic salts from upstream synthesis like K₂CO₃) [1].

  • Antisolvent Addition: Slowly add Hexane (the antisolvent) dropwise while stirring continuously.

    • Causality Check: Hexane is miscible with DCM but acts as a strong antisolvent for the solute due to its inability to stabilize the polar amine/nitrile groups. The slow addition controls the supersaturation level, promoting the growth of large, pure crystals rather than amorphous precipitates.

  • Aging and Harvesting: Cool the mixture to 0-5°C and age for 2 hours to maximize yield. Filter the resulting crystals and wash with cold hexane.

Conclusion

The solubility profile of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is dictated by the tension between its highly polar, hydrogen-bonding core (pyrazole, amine, nitrile) and its lipophilic periphery (cyclohexyl ring). By leveraging polar aprotic solvents (DMF, DMSO) for synthesis and halogenated/non-polar binary systems (DCM/Hexane) for extraction and purification, researchers can rationally design scalable, high-yield chemical workflows.

References

  • Substituted pyrazolopyrimidines (US20070281949A1). Google Patents. Details the synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in DMF and its liquid-liquid extraction profile.
  • Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents . Journal of Chemical & Engineering Data (ACS Publications). Provides the foundational thermodynamic modeling and gravimetric methodology for pyrazole derivatives. URL:[Link]

  • HSP Basics | Practical Solubility Science . Prof. Steven Abbott. Explains the application of Hansen Solubility Parameters (HSP) for predicting the solvation of complex heterocyclic compounds. URL:[Link]

Foundational

Biological Activity &amp; Therapeutic Potential of 1-Cyclohexyl-Pyrazole Scaffolds

Executive Summary The 1-cyclohexyl-pyrazole scaffold represents a critical structural motif in modern medicinal chemistry, distinct from its ubiquitous N-phenyl analogs (e.g., Celecoxib). While the pyrazole ring provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-cyclohexyl-pyrazole scaffold represents a critical structural motif in modern medicinal chemistry, distinct from its ubiquitous N-phenyl analogs (e.g., Celecoxib). While the pyrazole ring provides a versatile template for hydrogen bonding and pi-interactions, the N1-cyclohexyl substituent introduces specific steric bulk, lipophilicity, and non-planar geometry (chair conformation) that are essential for targeting deep hydrophobic pockets in enzymes such as Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and viral polymerases.

This technical guide analyzes the structural advantages of the 1-cyclohexyl-pyrazole moiety, details its structure-activity relationships (SAR), and provides validated protocols for its synthesis and biological evaluation.

Part 1: Structural & Chemical Properties[1][2]

Conformation and Steric Bulk

Unlike the planar N1-phenyl group found in many NSAIDs, the N1-cyclohexyl group adopts a chair conformation . This deviation from planarity is a critical design feature:

  • Pocket Filling: The cyclohexyl group occupies a larger volume (

    
    ) compared to a phenyl ring (
    
    
    
    ), allowing it to fill "back-pockets" in kinase ATP-binding sites that are inaccessible to planar aryl groups.
  • Flexibility: The aliphatic ring retains limited conformational flexibility, allowing for induced-fit binding modes that aromatic rings cannot accommodate.

Electronic Effects

The substitution of an aromatic phenyl group with an aliphatic cyclohexyl group alters the electronic properties of the pyrazole core:

  • Basicity: The cyclohexyl group exerts a weak inductive electron-donating effect (+I), increasing the electron density on the pyrazole ring compared to the electron-withdrawing phenyl group. This enhances the basicity of the N2 nitrogen, potentially strengthening H-bond acceptor interactions with kinase hinge regions.

  • Lipophilicity: The saturated cyclohexyl ring significantly increases the

    
     of the molecule, improving membrane permeability but requiring careful balancing of solubility during lead optimization.
    
FeatureN1-Phenyl PyrazoleN1-Cyclohexyl PyrazoleImpact on Bioactivity
Geometry Planar (Rigid)Chair (Bulky, 3D)Enhanced shape complementarity for hydrophobic pockets.
Electronic Electron Withdrawing (-R)Electron Donating (+I)Increased N2 basicity; stronger H-bond acceptor.
Lipophilicity ModerateHighImproved cell permeability; reduced aqueous solubility.
Metabolism CYP450 hydroxylationOxidative metabolismSusceptible to oxidation; often requires metabolic blocking.

Part 2: Therapeutic Applications & Mechanisms[3]

Kinase Inhibition (Oncology)

The 1-cyclohexyl-pyrazole scaffold is frequently employed in Type I and Type II kinase inhibitors .

  • Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., Leu83 in CDK2). The N1-cyclohexyl group projects into the hydrophobic solvent-accessible region or the specificity pocket (gatekeeper region), displacing water and increasing binding entropy.

  • Case Study (Aurora Kinases): In fragment-based drug discovery, replacing N-phenyl with N-cyclohexyl in pyrazole-benzimidazole inhibitors (related to AT9283) has been shown to improve affinity for Aurora A/B by optimizing hydrophobic contacts in the ATP cleft.

Antiviral Activity (Enterovirus)

Recent SAR studies have identified 1-cyclohexyl-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of enterovirus replication (e.g., Poliovirus, EV-A71).

  • Key Finding: In a series of pyrazolopyridine carboxamides, the N1-cyclohexyl analog (Compound JX028 ) demonstrated significant antiviral activity. The bulky aliphatic group was crucial for disrupting the viral replication complex, a specific interaction not supported by smaller alkyl groups like methyl or ethyl.

Anti-Inflammatory Potential

While N1-phenyl pyrazoles (Coxibs) dominate COX-2 inhibition, N1-cyclohexyl analogs have shown utility in reducing gastrointestinal toxicity. The lack of an aromatic ring at N1 reduces the "rigid" stacking interactions but maintains sufficient hydrophobicity to enter the COX-2 channel, offering a scaffold for developing non-ulcerogenic NSAIDs.

Part 3: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting the 1-cyclohexyl substituent during lead optimization.

SAR_Logic Start Lead Optimization: Pyrazole Scaffold Target_Analysis Target Binding Site Analysis Start->Target_Analysis Pocket_Type Is the Binding Pocket Flat or Voluminous? Target_Analysis->Pocket_Type Flat Flat/Narrow Pocket (Pi-Stacking Available) Pocket_Type->Flat Planar Voluminous Deep/Hydrophobic Pocket (No Pi-Stacking) Pocket_Type->Voluminous Bulky Phenyl Select N1-Phenyl (Celecoxib-like) Flat->Phenyl Cyclohexyl Select N1-Cyclohexyl (Kinase/Viral Inhibitor) Voluminous->Cyclohexyl Outcome_Cyc 1. High Lipophilicity 2. Non-Planar Bulk 3. H-Bond Acceptor Boost Cyclohexyl->Outcome_Cyc

Caption: SAR decision tree for selecting N1-cyclohexyl over N1-phenyl based on binding pocket topology.

Part 4: Experimental Protocols

Synthesis of 1-Cyclohexyl-3,5-Dimethylpyrazole (Knorr Synthesis)

This protocol describes the "self-validating" synthesis of a model 1-cyclohexyl-pyrazole core. The reaction is driven by the condensation of a 1,3-diketone with a hydrazine salt.[1][2]

Reagents:

  • Acetylacetone (2,4-Pentanedione): 10 mmol (1.00 g)

  • Cyclohexylhydrazine Hydrochloride: 10 mmol (1.50 g)

  • Ethanol (Absolute): 20 mL

  • Sodium Hydroxide (NaOH): 10 mmol (0.40 g) - To neutralize the HCl salt

Protocol:

  • Preparation: Dissolve cyclohexylhydrazine hydrochloride in 10 mL of ethanol. Add NaOH (dissolved in minimal water) to liberate the free hydrazine base. Stir for 10 minutes.

  • Condensation: Add acetylacetone dropwise to the hydrazine solution at room temperature. The reaction is exothermic; ensure controlled addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting hydrazine spot should disappear.
    
  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in 20 mL water and extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The product, 1-cyclohexyl-3,5-dimethylpyrazole , is typically obtained as a pale yellow oil or low-melting solid.
    
  • Validation:

    • 1H NMR (CDCl3): Look for the multiplet at

      
       (N-CH of cyclohexyl) and the singlet at 
      
      
      
      (C4-H of pyrazole). The absence of NH signals confirms N-alkylation.
Synthesis Workflow Visualization

Synthesis_Workflow Reactants Cyclohexylhydrazine HCl + Acetylacetone Neutralization Neutralize with NaOH (Liberate Free Base) Reactants->Neutralization Reflux Reflux in EtOH (3-5 Hours, 78°C) Neutralization->Reflux Cyclization Cyclodehydration (Formation of Pyrazole Ring) Reflux->Cyclization In situ Workup Extraction (DCM/H2O) & Evaporation Cyclization->Workup Product 1-Cyclohexyl-3,5-dimethylpyrazole Workup->Product

Caption: Step-by-step workflow for the Knorr synthesis of 1-cyclohexyl-pyrazoles.

References

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. IUCrData. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 5-Amino-Pyrazole-4-Carbonitrile

Executive Summary The 5-amino-pyrazole-4-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of kinase inhibitors (e.g., Janus kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-pyrazole-4-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of kinase inhibitors (e.g., Janus kinase inhibitors), antifungals, and crop protection agents. Its structural rigidity, combined with the hydrogen-bond donor/acceptor capability of the amino and cyano groups, makes it an ideal template for fragment-based drug design.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical analysis of the synthesis pathways. We focus on the two most critical methodologies: the Classical Ethoxymethylene Route (for high-purity, regioselective synthesis) and the One-Pot Multicomponent Route (for library generation and green chemistry applications).

Mechanistic Foundation & Regioselectivity[1][2]

Understanding the mechanism is prerequisite to controlling impurity profiles. The formation of the pyrazole ring proceeds via a Michael-type addition followed by an intramolecular cyclization.[1]

The Regioselectivity Challenge

When using substituted hydrazines (e.g., phenylhydrazine), two tautomeric forms are possible. However, the reaction with 2-(ethoxymethylene)malononitrile (EMMN) is highly regioselective.

  • Mechanism: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic site. It attacks the 
    
    
    
    -carbon of the EMMN (the electrophilic enol ether carbon).
  • Outcome: This selective attack leads to the formation of 5-amino-1-substituted-pyrazole-4-carbonitrile.[2][3] The isomeric 3-amino-1-substituted product is rarely observed under standard thermodynamic control.

Pathway Visualization

The following diagram illustrates the molecular logic governing the synthesis.

G Reactants Hydrazine (R-NHNH2) + Ethoxymethylene Malononitrile Intermediate1 Michael Addition (Intermediate Hydrazide) Reactants->Intermediate1 Nucleophilic Attack Elimination Elimination of EtOH Intermediate1->Elimination - EtOH Cyclization Intramolecular Cyclization (5-exo-dig) Elimination->Cyclization Imine Formation Product 5-Amino-Pyrazole- 4-Carbonitrile Cyclization->Product Tautomerization

Figure 1: Mechanistic flow of the 5-amino-pyrazole-4-carbonitrile synthesis via the EMMN route.

Protocol A: The "Gold Standard" (EMMN Route)

This protocol is the industry standard for generating high-purity intermediates for scale-up. It relies on 2-(ethoxymethylene)malononitrile (1) as the electrophile.

Materials & Reagents[1][4][5]
  • Substrate: 2-(Ethoxymethylene)malononitrile (EMMN) (1.0 equiv).

  • Reagent: Hydrazine Hydrate (or Aryl Hydrazine) (1.0–1.1 equiv).

  • Solvent: Ethanol (Absolute) or Trifluoroethanol (TFE) for difficult substrates.

  • Catalyst: None required for hydrazine hydrate; mild acid (AcOH) optional for aryl hydrazines.

Step-by-Step Methodology

This protocol is self-validating: the product usually precipitates out of the solution, providing a visual cue of reaction progress.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve EMMN (10 mmol) in Ethanol (20 mL).

  • Addition: Add the hydrazine derivative (10 mmol) dropwise at room temperature.

    • Observation: A slight exotherm and color change (yellowing) indicate the initial Michael addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear.
      
  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature, then chill in an ice bath (

      
      ).
      
    • The product will crystallize as a solid (often white or pale yellow).

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and then diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Quantitative Expectations
ParameterExpectationNotes
Yield 85% – 95%Lower yields often indicate incomplete precipitation.
Purity (HPLC) >98%Main impurity is usually the uncyclized hydrazone intermediate.
Appearance White/Buff SolidDark color suggests oxidation; recrystallize from EtOH.

Protocol B: Green Multicomponent Reaction (MCR)

For combinatorial chemistry and library generation, the one-pot three-component reaction is superior. It avoids the pre-synthesis of the EMMN intermediate.

The System

Reactants: Aldehyde + Malononitrile + Hydrazine/Phenylhydrazine.[4][5] Catalyst: Nanocatalysts (e.g.,


, 

) or Organocatalysts (e.g., DABCO).
Workflow Visualization

This workflow highlights the efficiency of the MCR approach, minimizing solvent waste and isolation steps.

MCR Inputs Aldehyde + Malononitrile + Hydrazine Step1 Knoevenagel Condensation (In situ formation of Arylidene Malononitrile) Inputs->Step1 Catalyst Added Step2 Michael Addition (Hydrazine attack) Step1->Step2 Fast Step Step3 Cyclization & Tautomerization Step2->Step3 Isolation Magnetic Separation (if using nanocat) or Filtration Step3->Isolation Precipitation

Figure 2: One-pot synthesis workflow for 5-amino-pyrazole-4-carbonitrile derivatives.

Critical Control Points
  • Order of Addition: It is often beneficial to stir the aldehyde and malononitrile with the catalyst for 10 minutes before adding the hydrazine. This ensures the Knoevenagel intermediate forms first, preventing hydrazine-aldehyde condensation side products (hydrazones).

  • Solvent: Water/Ethanol mixtures are preferred for green protocols.

  • Catalyst Recovery: If using magnetic nanoparticles (

    
    ), use an external magnet to decant the solution, wash the catalyst with EtOH, and reuse.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Solubility of product in EtOHConcentrate the mother liquor or add water to force precipitation.
Sticky Solid Incomplete cyclizationIncrease reflux time; ensure temperature is

.
Regioisomers Steric bulk of hydrazineSwitch solvent to Trifluoroethanol (TFE). TFE promotes specific hydrogen bonding that favors the desired 5-amino isomer.
Dark Product Oxidation of hydrazinePerform reaction under Nitrogen (

) atmosphere; use fresh hydrazine.

References

  • Plem, S. C., et al. (2015).[2][3] Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. Link

  • Fadda, A. A., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bhat, A., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Link

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Nagahara, K., et al. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin. Link

Sources

Foundational

Decoding the Hydrogen Bonding Architecture of Pyrazole-4-Carbonitriles in Structure-Based Drug Design

Executive Summary The pyrazole-4-carbonitrile moiety is a highly privileged heterocyclic scaffold in modern medicinal chemistry. It combines the amphoteric, tautomerizing hydrogen-bonding capacity of the pyrazole ring wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbonitrile moiety is a highly privileged heterocyclic scaffold in modern medicinal chemistry. It combines the amphoteric, tautomerizing hydrogen-bonding capacity of the pyrazole ring with the unique electronic and directional properties of a cyano group. This technical whitepaper provides an in-depth mechanistic analysis of how the hydrogen bond donors (HBD) and acceptors (HBA) within this scaffold dictate target affinity, physicochemical properties, and pharmacokinetic profiles, particularly in the context of kinase inhibitor design.

Electronic and Structural Profiling of the Scaffold

To leverage pyrazole-4-carbonitriles in drug design, one must first deconstruct the electronic contributions of its individual components.

The Pyrazole Core: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 atom (pyrrole-like) possesses a hydrogen atom and acts as a strong hydrogen bond donor. Conversely, the N2 atom (pyridine-like) possesses a lone pair of electrons in an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 orbital, functioning as a potent hydrogen bond acceptor[1],. This dual capacity allows unsubstituted pyrazoles to simultaneously donate and accept hydrogen bonds, making them excellent bioisosteres for phenols, amides, and arenes, often resulting in improved aqueous solubility and lower lipophilicity (ClogP) compared to benzene rings[2],[3].

The 4-Carbonitrile Group: The introduction of a carbonitrile (–C≡N) group at the C4 position fundamentally alters the electronic landscape of the pyrazole ring. The cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • Causality on H-Bonding: The EWG effect pulls electron density away from the pyrazole core. This increases the acidity of the N1-H proton, thereby enhancing its strength as a hydrogen bond donor. Simultaneously, the

    
    -hybridized nitrogen of the carbonitrile group introduces a new, highly directional, and sterically unencumbered hydrogen bond acceptor[4],[5].
    
Table 1: Quantitative Physicochemical and Hydrogen Bonding Profile
ParameterUnsubstituted Pyrazole Core4-Carbonitrile Substitution Effect
H-Bond Donors (HBD) 1 (N1-H)1 (N1-H, stronger donor due to EWG)
H-Bond Acceptors (HBA) 1 (N2)2 (N2 + C≡N)
pKa (Conjugate Acid) ~2.5< 2.5 (Decreased basicity)
ClogP ~0.24Increased lipophilicity
Acceptor Directionality Planar (

) at N2
Linear (

) at C4

Pharmacophore Mapping: Kinase Hinge Region Interactions

In the development of targeted anticancer therapies, pyrazole derivatives are frequently employed as ATP-competitive kinase inhibitors[1]. The pyrazole-4-carbonitrile scaffold perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase catalytic domain.

  • Hinge Binding: The N1 (donor) and N2 (acceptor) atoms form a critical bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Leu83 and Glu82 in CDK2, or Ala807 in RET kinase)[6],[4].

  • Role of the Carbonitrile: The 4-carbonitrile group projects into the solvent-exposed region or a specific polar sub-pocket. Its linear geometry allows it to engage in dipole-dipole interactions or act as an HBA for conserved water molecules, stabilizing the ligand-protein complex without introducing steric clashes[4],[5].

Pharmacophore cluster_ligand Pyrazole-4-carbonitrile Ligand cluster_kinase Kinase Hinge Region & Pocket N1 N1 (Pyrrole-like) H-Bond Donor Glu Hinge Backbone C=O (e.g., Glu82) N1->Glu H-Bond (Donor) N2 N2 (Pyridine-like) H-Bond Acceptor CN 4-Carbonitrile H-Bond Acceptor Leu Hinge Backbone NH (e.g., Leu83) Leu->N2 H-Bond (Acceptor) Solv Conserved Water / Polar Sub-pocket Solv->CN Dipole/H-Bond

Fig 1: Hydrogen bonding network of pyrazole-4-carbonitrile in a kinase hinge region.

Experimental Methodologies for Hydrogen Bond Profiling

To harness the pyrazole-4-carbonitrile scaffold effectively, researchers must empirically validate its hydrogen-bonding behavior. The following self-validating protocols are standard for resolving solid-state and solution-state H-bond dynamics.

Protocol 1: X-Ray Crystallography for Solid-State H-Bond Networks

Objective: To map the 3D coordinates of the HBD and HBA sites and identify intermolecular hydrogen-bonded dimers or polymeric chains.

Step-by-Step Methodology:

  • Solvent-Mediated Crystallization: Dissolve the synthesized pyrazole-4-carbonitrile derivative in a binary solvent system (e.g., Ethanol/Dichloromethane).

    • Causality: Using a mixture of protic (ethanol) and aprotic (DCM) solvents allows the observation of both solute-solute and solute-solvent hydrogen bonds during slow evaporation, preventing the crystal from defaulting to a single, thermodynamically biased tautomer.

  • Cryogenic Data Collection: Mount the crystal on a diffractometer and cool to 100 K using a liquid nitrogen stream.

    • Causality: Low temperatures minimize atomic thermal vibrations. This is critical for accurately resolving the electron density of the low-mass N1-H proton, allowing definitive assignment of the donor site versus the acceptor site.

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically. Place the N1-H proton using difference Fourier maps rather than idealized geometry.

    • Causality: Idealized geometry assumes standard bond lengths, which obscures the true D-H···A angle and distance—the very metrics needed to calculate hydrogen bond strength.

Protocol 2: NMR Spectroscopy for Solution-State Tautomeric Dynamics

Objective: To determine the dominant tautomer and evaluate the strength of the N1-H hydrogen bond in solution.

Step-by-Step Methodology:

  • Variable Temperature (VT) 1H NMR: Prepare a 5 mM solution of the compound in DMSO-

    
    . Acquire 
    
    
    
    H NMR spectra at 5 K intervals from 298 K to 348 K.
  • Temperature Coefficient Calculation: Plot the chemical shift of the N1-H proton (

    
    , ppm) against temperature (T, Kelvin). Calculate the slope (
    
    
    
    ).
    • Causality: A coefficient more negative than -4.5 ppb/K indicates the N1-H is exposed and engaged in intermolecular hydrogen bonding with the solvent. A less negative value indicates intramolecular hydrogen bonding or steric shielding, which directly correlates to higher passive membrane permeability.

  • 15N HMBC Correlation: Perform a

    
    H-
    
    
    
    N Heteronuclear Multiple Bond Correlation experiment.
    • Causality: The N1 (pyrrole-like) nitrogen will appear shielded (~130-150 ppm), while the N2 (pyridine-like) nitrogen will be deshielded (~230-250 ppm). Cross-peaks from the C3/C5 protons to these nitrogens will definitively identify the tautomeric equilibrium ratio in solution, validating the static findings from Protocol 1.

Workflow Step1 1. Synthesize Pyrazole-4-carbonitrile Step2 2. Solution-State Profiling (VT 1H & 15N NMR) Step1->Step2 Step3 3. Solid-State Profiling (X-Ray Crystallography) Step1->Step3 Step4 4. In Silico Modeling (Docking & MD) Step2->Step4 Tautomer Ratios Step3->Step4 3D Coordinates Step5 5. SAR Optimization & Permeability Tuning Step4->Step5 Binding Energetics

Fig 2: Experimental workflow for profiling hydrogen bond thermodynamics.

Implications for Structure-Based Drug Design (SBDD)

Understanding the HBD/HBA asymmetry in pyrazole-4-carbonitriles is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While hydrogen bond donors are essential for target affinity, an excessive number of exposed HBDs can incur a high desolvation penalty, drastically reducing passive membrane permeability and oral bioavailability[7].

The pyrazole-4-carbonitrile scaffold is highly advantageous because it provides a dense array of interactions (1 strong HBD, 2 strong HBAs) within a low molecular weight, low ClogP framework[2],[3]. By strategically substituting the pyrazole ring—such as via N-alkylation to abolish the HBD, or by adding bulky groups to sterically shield it—medicinal chemists can fine-tune the lipophilicity-permeability balance while maintaining the critical HBA vectors required for target engagement[1].

References

  • MDPI - The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • National Institutes of Health (PMC) - Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available at: [Link]

  • ChemRxiv - Hydrogen bond donors in drug design. Available at:[Link]

  • National Institutes of Health (PMC) - Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • RSC Publishing - Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at:[Link]

  • MDPI - Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Available at:[Link]

Sources

Exploratory

Technical Guide: Physical Characterization of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

This guide details the physical characteristics, melting point behavior, and characterization protocols for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical characteristics, melting point behavior, and characterization protocols for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of bioactive pyrazolo[1,5-a]pyrimidines.

Executive Summary

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) is a functionalized pyrazole scaffold.[1][2] It serves as a primary building block for drug discovery, particularly in the development of ATP-competitive kinase inhibitors and GABA-A receptor modulators. Its physical state—specifically its melting point and crystal habit—acts as a rapid, first-line indicator of synthetic purity and isomeric integrity.

Key Parameter Specification
CAS Registry Number 21254-04-6
Molecular Formula C₁₀H₁₄N₄
Molecular Weight 190.25 g/mol
Primary Appearance White to off-white crystalline solid
Melting Point (Lit.) 143 – 145 °C

Chemical Identity & Structural Analysis

Understanding the physical properties requires analyzing the molecular structure. The cyclohexyl group at the N1 position disrupts the planar packing efficiency compared to the N-unsubstituted parent (MP: 172–174 °C), resulting in a lower melting point.

  • IUPAC Name: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile[3]

  • SMILES: Nc1c(cnn1C1CCCCC1)C#N

  • Structural Features:

    • Exocyclic Amine (-NH₂): H-bond donor; susceptible to oxidation if stored improperly.

    • Nitrile Group (-CN): Electron-withdrawing; enhances dipole-dipole interactions in the crystal lattice.

    • Cyclohexyl Ring: Lipophilic moiety; increases solubility in organic solvents (DCM, EtOAc) compared to N-methyl or N-H analogs.

Physical Characteristics: The Core Data

Melting Point Analysis

The melting point is the definitive physical constant for this compound. A sharp melting range indicates high regioisomeric purity (absence of the 3-amino isomer).

  • Standard Range: 143 – 145 °C [1][2].

  • Purity Indicators:

    • Range < 2 °C: Indicates >98% purity.

    • Depressed Range (e.g., 135–140 °C): Suggests contamination with unreacted cyclohexylhydrazine hydrochloride or the regioisomer (3-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile).

    • Solid-State Transition: No polymorphs are widely reported, but rapid cooling from the melt may induce amorphous states.

Solubility Profile

Unlike its N-unsubstituted parent, the cyclohexyl group confers significant lipophilicity.

SolventSolubility RatingApplication
DMSO High (>50 mg/mL)NMR analysis, Biological assays
Methanol/Ethanol Moderate to HighRecrystallization (Hot)
Dichloromethane ModerateExtraction/Work-up
Water InsolublePrecipitator for purification
Appearance & Stability
  • Form: Crystalline powder.[4]

  • Color: Pure samples are white. A yellow or tan tint indicates oxidation of the amine or trace diazonium impurities.

  • Hygroscopicity: Low, but storage in a desiccator is recommended to prevent hydrolysis of the nitrile under acidic/humid conditions.

Synthesis Context & Impurity Origins

To interpret physical data accurately, one must understand the synthesis. The standard route involves the condensation of (ethoxymethylene)malononitrile with cyclohexylhydrazine.

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and where critical impurities (affecting MP) originate.

SynthesisPath cluster_impurities Impurity Impact on MP Start1 Cyclohexylhydrazine Inter Intermediate (Hydrazone) Start1->Inter Addition Start2 (Ethoxymethylene) malononitrile Start2->Inter Product 5-Amino-1-cyclohexyl- 1H-pyrazole-4-carbonitrile (Target) Inter->Product Cyclization (Major Path) Impurity Regioisomer (3-Amino isomer) Inter->Impurity Cyclization (Minor Path)

Caption: Synthesis pathway showing the origin of the regioisomer impurity, which is the primary cause of melting point depression.

Experimental Protocols

Protocol: Melting Point Determination

Objective: Verify identity and estimate purity.

  • Sample Prep: Dry the sample in a vacuum oven at 40 °C for 2 hours to remove solvent residues (ethanol/water).

  • Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 130 °C.

    • Critical Ramp: 1 °C/min from 130 °C to 150 °C.

  • Observation: Record the temperature at the first drop of liquid (Onset) and the disappearance of the last solid (Clear point).

  • Acceptance Criteria: Range must fall within 142–146 °C with a spread of ≤ 2 °C.

Protocol: Purity Verification (HPLC)

If the melting point is depressed (<142 °C), confirm purity via HPLC.[5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amine).

  • Note: The 5-amino isomer typically elutes after the 3-amino impurity due to intramolecular H-bonding effects on polarity.

Characterization Workflow

Use this logic flow to validate incoming batches of CAS 21254-04-6.

Workflow Step1 Visual Inspection (White Powder?) Step2 Melting Point Test Step1->Step2 Decision1 Range 143-145°C? Step2->Decision1 Pass PASS: Proceed to Synthesis Decision1->Pass Yes Fail FAIL: Recrystallize Decision1->Fail No (<142°C) Recryst Recrystallization: Ethanol/Water (9:1) Fail->Recryst Recryst->Step2 Retest

Caption: Quality control decision tree for validating 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile batches.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Link

  • Molport. (2024). Compound Properties: 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS 21254-04-6).[1][2] Link

  • PubChem. (2025). Compound Summary: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Analogous Structure Reference). Link

  • Cheng, Y., et al. (2007). Substituted Pyrazolopyrimidines. US Patent Application US20070281949A1.[6] (Describes synthesis and cyclohexyl derivatives). Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Executive Summary & Strategic Context This application note details the synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6), a critical heterocyclic scaffold used in the development of p38 MAP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This application note details the synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6), a critical heterocyclic scaffold used in the development of p38 MAP kinase inhibitors, agrochemical fungicides, and adenosine receptor antagonists.

Unlike the synthesis of simple aryl-pyrazoles, the introduction of a cyclohexyl group via hydrazine chemistry requires careful control of steric factors and solubility parameters to ensure regioselectivity. The protocol defined here utilizes a Michael-type addition-cyclization strategy between (ethoxymethylene)malononitrile and cyclohexylhydrazine. This route is preferred over hydrazine alkylation methods due to its superior atom economy and the avoidance of regioisomeric mixtures (3-amino vs. 5-amino).

Safety Advisory: This protocol involves the use of hydrazines (toxic, potential sensitizers) and nitriles. All operations must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Reaction Mechanism & Critical Parameters

The synthesis proceeds via a condensation-cyclization mechanism. The nucleophilic nitrogen of the cyclohexylhydrazine attacks the electrophilic beta-carbon of the (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and an intramolecular nucleophilic attack by the second hydrazine nitrogen on one of the nitrile groups, forming the pyrazole ring.

Key Causality in Experimental Design:

  • Solvent Choice (Ethanol): Selected to solubilize the hydrazine hydrochloride salt (with base) while allowing the final product to precipitate upon cooling, simplifying purification (self-validating isolation).

  • Temperature Control (Reflux): Required to overcome the activation energy for the ring-closure step, which is sterically hindered by the bulky cyclohexyl group compared to phenyl analogs.

  • Regioselectivity: The reaction kinetics favor the formation of the 5-amino isomer because the more nucleophilic terminal nitrogen of the hydrazine attacks the ethoxy-bearing carbon first.

Table 1: Physicochemical Properties of Key Components
ComponentRoleMW ( g/mol )Equiv.StateHazard Note
(Ethoxymethylene)malononitrile Electrophile122.131.0SolidIrritant, moisture sensitive
Cyclohexylhydrazine HCl Nucleophile150.651.1SolidToxic, hygroscopic
Triethylamine (TEA) Base Catalyst101.191.2LiquidFlammable, corrosive
Ethanol (Absolute) Solvent46.07N/ALiquidFlammable
Product Target190.25-SolidIrritant

Detailed Experimental Protocol

Scale: 10 mmol (Representative Pilot Scale)

Phase A: Reactant Preparation and Addition
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to minimize oxidation of the hydrazine.

  • Solubilization: Charge the RBF with Cyclohexylhydrazine Hydrochloride (1.51 g, 10 mmol) and Absolute Ethanol (20 mL).

  • Activation: Add Triethylamine (1.67 mL, 12 mmol) dropwise to the stirring suspension. Observation: The solution should clarify as the free hydrazine base is liberated; mild heat may be generated.

  • Addition: Add (Ethoxymethylene)malononitrile (1.22 g, 10 mmol) in a single portion. Note: A color change (often yellow to orange) indicates the formation of the intermediate hydrazone.

Phase B: Cyclization and Reflux
  • Reaction: Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.

  • Monitoring: Maintain reflux for 3 to 4 hours .

    • Validation: Monitor reaction progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, and a highly fluorescent spot (Product, Rf ~0.3) should appear.

  • Termination: Once conversion is >98%, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

Phase C: Isolation and Purification
  • Crystallization: Cool the flask further in an ice-water bath (0-4°C) for 30 minutes. The target pyrazole will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted reagents and triethylamine hydrochloride salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

  • Recrystallization (Optional): If higher purity (>99%) is required for biological assays, recrystallize from hot Ethanol/Water (9:1).

Process Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and validation steps.

SynthesisWorkflow Start Start: Reagent Preparation Activation Activation: Cyclohexylhydrazine HCl + Et3N (Liberate Free Base) Start->Activation Addition Addition: Add (Ethoxymethylene)malononitrile Activation->Addition Reflux Cyclization: Reflux in EtOH (78°C, 3-4h) Addition->Reflux TLC_Check QC Check: TLC Analysis (Is SM consumed?) Reflux->TLC_Check TLC_Check->Reflux No (Incomplete) Cooling Precipitation: Cool to 4°C TLC_Check->Cooling Yes (Complete) Filtration Isolation: Vacuum Filtration & Wash Cooling->Filtration Product Final Product: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Filtration->Product

Figure 1: Step-by-step logic flow for the synthesis and validation of the target pyrazole.

Mechanistic Pathway

The regioselectivity of this reaction is governed by the electronic properties of the hydrazine. The following diagram details the molecular transformation.

Mechanism Reactants Reactants: Hydrazine + EMM Intermediate Intermediate: Arylhydrazone Reactants->Intermediate - EtOH Transition Transition State: Intramolecular Attack Intermediate->Transition Cyclization Product Product: 5-Amino-pyrazole Transition->Product Tautomerization

Figure 2: Simplified mechanistic pathway showing the condensation and cyclization steps.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectral characteristics should be verified:

  • Melting Point: Expected range 130–135°C (dependent on purity/solvate).

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Primary amine (-NH₂) stretching (doublet).

    • 2210–2230 cm⁻¹: Nitrile (C≡N) stretching (sharp).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.6–7.8 (s, 1H, Pyrazole-H3).

    • δ 6.5–6.8 (s, 2H, -NH₂, exchangeable with D₂O).

    • δ 4.0–4.2 (m, 1H, N-CH of cyclohexyl).

    • δ 1.2–2.0 (m, 10H, Cyclohexyl-CH₂).

References

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. A standard method for aryl-pyrazoles adaptable to alkyl-hydrazines.

  • Multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitrile. Der Pharma Chemica. Discusses catalytic approaches and general pyrazole formation mechanisms.

  • 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Product Data. Molport. Commercial availability and CAS verification (21254-04-6).

  • Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. Thermo Fisher Scientific. Used as a proxy for safety handling of alkyl-amino-pyrazole-carbonitriles.

Application

Application Notes and Protocols: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile as a Versatile Intermediate for Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Among the various classes of pyrazole derivatives, 5-aminopyrazoles are particularly valuable as synthetic intermediates.[4][5] Their bifunctional nature, featuring a nucleophilic amino group and a synthetically versatile cyano group, allows for the construction of complex molecular architectures, most notably fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[6][7][8] These fused systems are of high interest as they mimic endogenous purine structures and are frequently found in the core of potent protein kinase inhibitors.[9]

This guide focuses on 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a specific and valuable intermediate for drug discovery. The key structural features of this molecule are:

  • The 5-Amino Group: Acts as a primary nucleophile, enabling cyclocondensation reactions to form fused rings or acylation to introduce diverse side chains.

  • The 4-Carbonitrile Group: Can be transformed into various functional groups such as amides, carboxylic acids, or amines, providing another handle for structural modification.

  • The 1-Cyclohexyl Group: This lipophilic, non-planar group can enhance binding to hydrophobic pockets within target proteins, potentially improving potency and pharmacokinetic properties compared to simpler alkyl or aryl substituents.

These attributes make 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile an excellent starting point for building libraries of novel compounds aimed at a variety of therapeutic targets.

Physicochemical Properties and Characterization

A thorough characterization of the starting intermediate is crucial for ensuring the reliability and reproducibility of subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄[10]
Molecular Weight 190.25 g/mol [10]
CAS Number 21254-04-6[10]
Appearance Typically an off-white to yellow or amber solidAnalogous Compounds
Purity ≥95% (commercially available)[10]
Expected Analytical Data
  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A broad singlet corresponding to the two protons of the -NH₂ group (typically around δ 4.6-7.0 ppm, can be exchangeable with D₂O).

    • A singlet for the pyrazole ring proton (H-3) (typically around δ 7.6-7.9 ppm).

    • A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen (N-CH).

    • A series of multiplets for the remaining methylene protons of the cyclohexyl ring (typically in the δ 1.2-2.0 ppm range).

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • A signal for the nitrile carbon (-C≡N) (typically δ 113-115 ppm).

    • Signals for the pyrazole ring carbons: C-4 (quaternary, attached to CN, typically δ 75-77 ppm), C-5 (quaternary, attached to NH₂, typically δ 149-153 ppm), and C-3 (typically δ 140-144 ppm).

    • Signals corresponding to the carbons of the cyclohexyl ring.

  • IR (KBr or ATR):

    • Sharp, strong absorption for the nitrile group (C≡N stretch) around 2210-2230 cm⁻¹.

    • Two distinct bands for the primary amine (N-H stretch) in the range of 3200-3500 cm⁻¹.

    • Bands corresponding to C-H stretches from the cyclohexyl group (around 2850-2950 cm⁻¹).

  • Mass Spectrometry (LC-MS, ESI+):

    • Expected [M+H]⁺ ion at m/z 191.13.

Synthesis of the Intermediate

The most direct and widely adopted method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the condensation reaction between a substituted hydrazine and (ethoxymethylene)malononitrile.[14][15] This protocol is adapted from general procedures for analogous compounds.

Protocol 1: Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A Cyclohexylhydrazine C 1. Mix equimolar amounts 2. Add Ethanol (solvent) 3. Reflux (e.g., 100 °C) for 8-12 h A->C B (Ethoxymethylene)malononitrile B->C D 1. Cool reaction mixture 2. Pour into cold water C->D E 1. Filter the precipitate 2. Wash with hexane 3. Dry under vacuum D->E F 5-Amino-1-cyclohexyl- 1H-pyrazole-4-carbonitrile E->F

Workflow for the synthesis of the target intermediate.

Materials:

  • Cyclohexylhydrazine (or its hydrochloride salt)

  • 2-(Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Triethylamine (if using hydrochloride salt)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexylhydrazine (1.0 eq). If using cyclohexylhydrazine hydrochloride, add triethylamine (1.1 eq) to liberate the free base.

  • Add absolute ethanol as the solvent (e.g., 5-10 mL per 10 mmol of hydrazine).

  • Slowly add an equimolar amount (1.0 eq) of 2-(ethoxymethylene)malononitrile to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing chilled water. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then with hexane to remove non-polar impurities.

  • Dry the product under vacuum to yield 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.[14]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic vinylic substitution, where the more nucleophilic nitrogen of cyclohexylhydrazine attacks the electron-deficient double bond of (ethoxymethylene)malononitrile, displacing the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbon of one of the nitrile groups, forming the stable five-membered pyrazole ring.[15]

Application in Drug Discovery: Derivatization Strategies

The true value of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile lies in its potential for derivatization. The following protocols outline key transformations to build molecular diversity, particularly for kinase inhibitor discovery.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone reaction for generating pyrazolo[1,5-a]pyrimidines, a core scaffold in many kinase inhibitors.[6][8]

G A 5-Amino-1-cyclohexyl- 1H-pyrazole-4-carbonitrile C 1. Mix reactants 2. Add Acetic Acid (solvent/catalyst) 3. Reflux for 4-6 h A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Work-up: 1. Cool and precipitate 2. Filter and wash C->D E 7-Cyano-2,5-dimethyl-1-cyclohexyl- pyrazolo[1,5-a]pyrimidine D->E

Derivatization to a pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

  • A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, suspend 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature. The product may precipitate directly from the cooled solution.

  • If precipitation occurs, collect the solid by filtration. If not, carefully pour the mixture into ice water to induce precipitation.

  • Wash the filtered product with water and a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum.

Rationale: This reaction forms the fused pyrimidine ring. The initial step is the formation of an enamine intermediate by condensation of the 5-amino group with one of the carbonyls. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen (at position 2) attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine system.[6][16] This scaffold is a potent hinge-binder in many protein kinases.

Protocol 3: Acylation of the 5-Amino Group

Acylation is a straightforward method to explore the structure-activity relationship (SAR) around the 5-position of the pyrazole ring.

Materials:

  • 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

  • An acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Hypothetical Application: Targeting a Kinase Signaling Pathway

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[9] A derivative of our intermediate, for instance, a pyrazolo[1,5-a]pyrimidine, could be designed to inhibit a specific kinase, thereby blocking a pathogenic signaling cascade.

G cluster_pathway Generic Kinase Signaling Pathway cluster_drug Drug Action A Growth Factor B Receptor A->B C Kinase A (Target) B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (e.g., Proliferation) E->F G Pyrazole-Derived Inhibitor G->C Inhibition

Hypothetical inhibition of a kinase signaling pathway.

A synthesized inhibitor, derived from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile, could bind to the ATP-binding site of a target kinase ("Kinase A"). This would prevent the phosphorylation and activation of downstream signaling partners ("Kinase B"), ultimately blocking the signal that leads to aberrant gene expression and cell proliferation. The cyclohexyl group could provide crucial hydrophobic interactions within the active site, enhancing the inhibitor's potency and selectivity.

Data Summary and Expected Outcomes

Compound NameStructureMol. WeightExpected ¹H NMR (Key Signals)Expected MS (m/z)
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Pyrazole with NH₂, CN, and cyclohexyl groups190.25δ 7.6-7.9 (s, 1H, pyrazole-H), δ 4.6-7.0 (br s, 2H, NH₂)[M+H]⁺ 191.1
7-Cyano-2,5-dimethyl-1-cyclohexyl-pyrazolo[1,5-a]pyrimidine Fused bicyclic system from reaction with acetylacetone254.34Signals for two methyl groups, pyrimidine ring protons[M+H]⁺ 255.2
N-(1-cyclohexyl-4-cyano-1H-pyrazol-5-yl)benzamide Product from acylation with benzoyl chloride294.36Aromatic protons from benzoyl group, amide N-H proton[M+H]⁺ 295.2

Safety and Handling

While specific toxicology data for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is limited, related aminopyrazole compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Synthesis (Protocol 1) Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure reagents are pure and dry.
Loss of product during work-up.Ensure precipitation is complete by using ice-cold water. Minimize washing volumes.
Formation of isomers in Derivatization (Protocol 2) Reaction conditions favor alternative cyclization pathway.While less common for 1,3-dicarbonyls, try altering the catalyst (e.g., from acidic to basic conditions like piperidine in ethanol) to favor the desired regioisomer.
Incomplete Acylation (Protocol 3) Insufficient base or deactivated acylating agent.Ensure the acyl chloride is fresh. Use a slight excess of both the acyl chloride and the base.
Starting material is insoluble.Try a different anhydrous solvent like THF or DMF.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. Available at: [Link]

  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. MDPI. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Semantic Scholar. Available at: [Link]

  • 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof. Google Patents.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]

  • Pyrazole compounds useful as protein kinase inhibitors. Google Patents.
  • 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Molport. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives... Frontiers. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate. Available at: [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Facile Method for Preparing 5-Amino-1 H -Pyrazole-4-Carbonitriles. Semantic Scholar. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • US Patent No. 8829195. Regulations.gov. Available at: [Link]

  • 3-amino-pyrazoles having antiproliferative activity. Google Patents.
  • Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Ethoxymethylenemalononitrile. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. ResearchGate. Available at: [Link]

  • The reaction of phenylmalononitrile with hydrazine. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Hydrolysis of the Nitrile Group in 1-Cyclohexyl-pyrazole-4-carbonitrile

Executive Summary & Application Context 1-Cyclohexyl-pyrazole-4-carboxylic acid is a critical scaffold in the development of modern kinase inhibitors (e.g., JAK, RET, and sGC modulators). The precursor, 1-cyclohexyl-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-Cyclohexyl-pyrazole-4-carboxylic acid is a critical scaffold in the development of modern kinase inhibitors (e.g., JAK, RET, and sGC modulators). The precursor, 1-cyclohexyl-pyrazole-4-carbonitrile , presents a specific synthetic challenge: the pyrazole ring is electron-rich, reducing the electrophilicity of the cyano carbon, while the bulky, lipophilic cyclohexyl group at N1 limits solubility in standard aqueous hydrolysis media.

This Application Note provides a high-yield, scalable protocol for converting the nitrile to the carboxylic acid. Unlike generic hydrolysis guides, this protocol addresses the solubility issues inherent to the cyclohexyl moiety and provides a "self-validating" workup strategy that ensures high purity without column chromatography.

Key Chemical Challenges
ChallengeImpactSolution
Lipophilicity The cyclohexyl group makes the substrate insoluble in aqueous acid/base.Use of Ethanol/Water or Ethylene Glycol co-solvent systems.
Electronic Deactivation The electron-rich pyrazole ring stabilizes the nitrile, requiring higher energy (reflux) to hydrolyze.Extended reflux times (6–12 h) or high-boiling solvents.
Intermediate Stalling Reaction may stall at the primary amide (

).
Monitoring via LCMS and ensuring excess base equivalents.

Mechanistic Insight: Base-Catalyzed Hydrolysis[1]

While acidic hydrolysis (HCl/


) is possible, alkaline hydrolysis  is the preferred method for this substrate. Acidic conditions at high temperatures risk the elimination of the cyclohexyl group (forming cyclohexene) or N-dealkylation.

The base-catalyzed mechanism proceeds through a nucleophilic attack by the hydroxide ion on the cyano carbon, forming an imidate intermediate, which tautomerizes to the primary amide.[1] A second nucleophilic attack converts the amide to the carboxylate salt.[1]

Pathway Diagram

NitrileHydrolysis Nitrile 1-Cyclohexyl-pyrazole- 4-carbonitrile Imidate Imidate Intermediate Nitrile->Imidate OH- / H2O Nucleophilic Attack Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO- Na+) Amide->Carboxylate OH- / Heat (Rate Limiting) Acid Final Product: Carboxylic Acid Carboxylate->Acid H3O+ Acidic Workup

Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid.[2] Note that the conversion of Amide to Carboxylate is often the rate-limiting step requiring heat.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes a KOH/Ethanol system. Potassium hydroxide is preferred over Sodium hydroxide due to its higher solubility in ethanol, allowing for a homogeneous reaction mixture which significantly accelerates the kinetics.

Materials
  • Substrate: 1-Cyclohexyl-pyrazole-4-carbonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 eq)

  • Solvent: Ethanol (95%) / Water (3:1 ratio)

  • Acid: 6N Hydrochloric Acid (HCl) for workup[3]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-pyrazole-4-carbonitrile (e.g., 10 mmol, 1.75 g) in Ethanol (30 mL).

  • Base Addition: Dissolve KOH (50 mmol, 2.8 g) in Water (10 mL) and add this solution to the reaction flask.

    • Note: The mixture may become slightly cloudy initially but should clear upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    85°C external temperature) for 8–12 hours .
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The nitrile spot (

      
      ) should disappear. The amide intermediate (
      
      
      
      ) may appear transiently. The product acid will remain at the baseline in this solvent system.
  • Concentration: Once conversion is complete (LCMS shows mass [M+H] = 195 for acid), remove the ethanol under reduced pressure (rotary evaporator). You will be left with an aqueous slurry of the carboxylate salt.

  • The "Self-Validating" Workup (Impurity Wash):

    • Dilute the residue with Water (20 mL).[4]

    • Wash: Extract the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Why? This removes any unreacted nitrile or non-acidic impurities (like decarboxylated byproducts). The product remains in the water layer as the salt.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6N HCl dropwise with stirring until pH

    
     2.
    
    • Observation: A thick white precipitate should form immediately. This is the free acid.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (

    
     mL) to remove excess salts (KCl).
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workup Logic Flowchart

WorkupFlow RxnMix Crude Reaction Mixture (Basic pH) Evap Evaporate Ethanol RxnMix->Evap Wash Wash with DCM/EtOAc Evap->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Impurities/SM) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Keep Acidify Acidify with 6N HCl to pH 2 AqLayer->Acidify Precip Precipitate Forms Acidify->Precip Filter Filter & Dry Precip->Filter

Figure 2: The extractive workup ensures that only the acidic product is isolated, removing neutral organic impurities before precipitation.

Analytical Validation

Successful hydrolysis is confirmed by the following spectral changes:

Analytical MethodExpected Observation
IR Spectroscopy Disappearance of sharp

stretch at

2220

. Appearance of broad

stretch (2500–3300

) and carbonyl

stretch at

1680–1700

.
1H NMR (DMSO-d6) Appearance of a broad singlet at

12.0–13.0 ppm (COOH). Shift of the pyrazole C3/C5 protons due to the change in electronics (COOH is electron-withdrawing but distinct from CN).
LCMS Mass shift: Nitrile (

)

Acid (

). Look for [M+H] 195 or [M-H] 193 in negative mode.

Troubleshooting & Optimization

Scenario: Reaction Stalls at Amide

If LCMS shows a major peak at [M+H] 194 (Amide) and the Acid is not forming:

  • Increase Temperature: Switch solvent from Ethanol to Ethylene Glycol and heat to 120°C.

  • Peroxide Assist: Add 2.0 eq of 30% Hydrogen Peroxide (

    
    ) to the basic mixture. This follows the Radziszewski reaction mechanism, rapidly converting nitrile to amide, which then hydrolyzes to the acid under the basic conditions.
    
Scenario: Product is Oily/Gummy
  • The cyclohexyl group can prevent crystallization.

  • Remedy: After acidification, if a gum forms, extract the acid into EtOAc, dry over

    
    , and evaporate. Recrystallize the solid from a mixture of Heptane/EtOAc (5:1) .
    

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Methodology: "Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids."[5][6] World Intellectual Property Organization, WO2012025469A1.[6] (Describes general pyrazole acid synthesis).

  • Nitrile Hydrolysis Mechanisms

    • Mechanistic Grounding: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[1][7] Chemistry Steps.

  • Structural Data (Cyclohexyl-Pyrazole)

    • Crystallography & Stability: Fun, H.-K., et al. "1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid."[8] Acta Crystallographica Section E, 2011. (Confirms stability of the cyclohexyl-pyrazole bond).

  • General Organic Protocols

    • Standard Protocol: "Hydrolysis of Nitriles to Carboxylic Acids."[1][3][7][9][10] Organic Syntheses, Coll. Vol. 1, p.201.

Sources

Application

Technical Application Note: Optimized Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Abstract & Significance This application note details a robust, scalable protocol for the synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of p38 MAPK inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This application note details a robust, scalable protocol for the synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of p38 MAPK inhibitors, JAK inhibitors, and novel agrochemicals (e.g., Fipronil analogs). The pyrazole core serves as a bioisostere for imidazole and pyrrole scaffolds, offering improved metabolic stability and hydrogen-bonding potential in ATP-binding pockets.

The method described herein utilizes the condensation of cyclohexylhydrazine hydrochloride with 2-(ethoxymethylene)malononitrile . This route is preferred over the malononitrile/orthoformate one-pot procedure due to its superior regioselectivity, higher purity profile, and operational simplicity.

Retrosynthetic Analysis & Strategy

The synthesis relies on a [3+2] heterocyclization strategy. The key disconnection involves the formation of the N1–C5 and N2–C3 bonds via a Michael addition-elimination sequence followed by an intramolecular nucleophilic attack.

Retrosynthesis Target 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (Target) Intermediate Intermediate: N'-cyclohexyl-2,2-dicyanoacetohydrazide (Transient) Target->Intermediate Cyclization (-EtOH) SM1 Cyclohexylhydrazine HCl (Nucleophile) Intermediate->SM1 SM2 2-(Ethoxymethylene)malononitrile (1,3-Dielectrophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Reagents & Materials

Purity Requirement: All reagents should be ≥97% purity. Ethanol must be absolute (water content <0.2%) to prevent hydrolysis of the ethoxymethylene intermediate.

ReagentCAS NumberMW ( g/mol )Equiv.Role
Cyclohexylhydrazine HCl 19834-97-0150.651.0Nucleophile (N-N Source)
2-(Ethoxymethylene)malononitrile 123-06-8122.121.05C3-C4-C5 Synthon
Triethylamine (TEA) 121-44-8101.191.1Base (Neutralizes HCl)
Ethanol (Absolute) 64-17-546.07-Solvent (10 mL/g)
Hexane 110-54-386.18-Wash Solvent

Experimental Protocol

Reaction Setup[1][2][3][4][5][6][7]
  • Equipment: 100 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, nitrogen inlet (optional but recommended), heating mantle/oil bath.

  • Charge: Add Cyclohexylhydrazine Hydrochloride (1.51 g, 10.0 mmol) to the RBF.

  • Solvent: Add Absolute Ethanol (15 mL). The salt will not fully dissolve initially.

  • Neutralization: Add Triethylamine (1.53 mL, 11.0 mmol) dropwise while stirring. The mixture will become a slurry as cyclohexylhydrazine free base is released and TEA·HCl precipitates. Stir for 10 minutes at room temperature.

  • Addition: Add 2-(Ethoxymethylene)malononitrile (1.28 g, 10.5 mmol) in one portion.

Reaction & Monitoring
  • Heating: Heat the mixture to reflux (78 °C) .

  • Observation: The suspension typically clears to a yellow/orange solution within 15–30 minutes as the reaction progresses and the product begins to form.

  • Duration: Maintain reflux for 3 hours .

  • TLC Control: Monitor using Silica Gel TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

    • Starting Material (EMMN): Rf ~ 0.6

    • Product: Rf ~ 0.3 (Fluorescent under UV254, stains yellow with p-Anisaldehyde).

Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).

  • Crystallization: If precipitation does not occur spontaneously upon cooling, cool the flask in an ice bath (0–4 °C) for 30 minutes. The product typically crystallizes as a white to pale-yellow solid.

    • Note: If no solid forms, reduce the solvent volume by 50% via rotary evaporation and re-cool.

  • Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

  • Washing:

    • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted reagents and colored impurities.

    • Wash with Hexane (2 x 10 mL) to assist drying.

  • Drying: Dry the solid under vacuum (40 °C, 20 mbar) for 4 hours.

Purification (Optional)
  • Standard Purity: The precipitation method usually yields >95% purity.

  • Recrystallization: If higher purity is required, recrystallize from hot Ethanol or Ethanol/Water (9:1) . Dissolve at boiling, filter hot (if insoluble particles exist), and cool slowly.

Mechanistic Insight & Regiochemistry

Understanding the regioselectivity is crucial for troubleshooting. The reaction proceeds via a specific sequence that favors the 5-amino-1-substituted isomer over the 3-amino isomer.

Mechanism Step1 Step 1: Nucleophilic Attack (Terminal NH2 attacks Vinyl Ether) Inter1 Intermediate A (Addition-Elimination) Step1->Inter1 -EtOH Step2 Step 2: Cyclization (Internal NH attacks Nitrile) Inter1->Step2 Tautomerization Product Product 5-Amino-1-cyclohexyl-pyrazole Step2->Product Ring Closure

Figure 2: Mechanistic pathway. The terminal nitrogen of the hydrazine is more nucleophilic, attacking the electrophilic vinyl carbon first. This positions the cyclohexyl-bearing nitrogen (N1) correctly for the final structure.

Why 5-Amino?

  • Nucleophilicity: The terminal

    
     of the hydrazine is less sterically hindered and more nucleophilic than the cyclohexyl-substituted 
    
    
    
    .
  • Attack Sequence: The

    
     attacks the ethoxy vinyl carbon (Michael acceptor).
    
  • Ring Closure: The internal nitrogen (bearing the cyclohexyl group) then attacks one of the cyano groups to close the ring, resulting in the amino group at position 5 and the cyclohexyl group at position 1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Concentrate reaction mixture to 1/3 volume. Add cold water (10 mL) to force precipitation (trituration).
Oiling Out Impurities or wet solvent.Decant the supernatant. Dissolve the oil in minimal hot EtOH and let cool slowly. Scratch the glass to induce nucleation.
Red/Dark Coloration Oxidation of hydrazine or overheating.Ensure nitrogen atmosphere is used. Check reagent quality. Use fresh TEA.
Incomplete Reaction Old EMMN reagent (hydrolyzed).Check EMMN by NMR/TLC. If hydrolyzed (presence of malononitrile), add 1.1 eq of Triethyl Orthoformate to the reaction to scavenge water/regenerate active species.

Safety & Handling

  • Cyclohexylhydrazine HCl: Toxic if swallowed. Potential skin sensitizer. Handle in a fume hood.

  • 2-(Ethoxymethylene)malononitrile: Irritant. Releases ethanol upon reaction.

  • Nitriles: The product contains a nitrile group; however, it is generally stable. Avoid strong acids which may hydrolyze the nitrile to an amide/acid.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to quench unreacted hydrazines before disposal.

References

  • General Synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles: Source: Vicentini, C. B., et al. "Pyrazoles as Potential Agrochemicals." Journal of Agricultural and Food Chemistry, 2002. Relevance: Establishes the standard reflux conditions in ethanol for this class of compounds.
  • Regioselectivity Mechanisms

    • Source: El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazoles." Journal of the Chinese Chemical Society, 2006. Link

    • Relevance: Confirms the nucleophilic attack sequence favoring 5-amino isomers.
  • Cyclohexylhydrazine Properties

    • Source: PubChem Compound Summary for CID 87693, Cyclohexylhydrazine hydrochloride. Link

  • Reagent Data (EMMN)

    • Source: Sigma-Aldrich Product Specification, 2-(Ethoxymethylene)malononitrile. Link

Method

Application Note: Advanced Crystallization and Purification Protocols for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Introduction & Scope 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is a critical building block and intermediate in the synthesis of substituted pyrazolopyrimidines, which are frequently developed as kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is a critical building block and intermediate in the synthesis of substituted pyrazolopyrimidines, which are frequently developed as kinase inhibitors and neurodegenerative therapeutics[1]. The primary challenge in isolating this compound lies in its synthesis: the alkylation of 3-amino-4-pyrazolecarbonitrile with cyclohexyl bromide typically produces an inseparable mixture of two regioisomers (the 3-amino and 5-amino derivatives)[1].

This application note provides researchers and drug development professionals with two self-validating crystallization protocols designed to isolate the 5-amino target compound from crude reaction matrices, ensuring high yield and isomeric purity.

Physicochemical Profiling

Understanding the molecular properties of the target compound is essential for rational solvent selection. The molecule features a highly polar pyrazole-carbonitrile core juxtaposed with a lipophilic cyclohexyl ring, giving it unique solubility characteristics[2],[3].

Table 1: Physicochemical Properties of the Target API Intermediate

PropertyValueSource
Chemical Name 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile[2]
CAS Number 21254-04-6[2],[3]
Molecular Formula C10H14N4[2]
Molecular Weight 190.25 g/mol [2],[3]
SMILES Nc1c(cnn1C1CCCCC1)C#N[2]
CLogP 1.363[3]

Workflow & Decision Matrix

The choice of crystallization method depends entirely on the upstream synthetic yield and the primary purification goal (bulk recovery vs. isomer separation).

CrystallizationWorkflow Crude Crude Reaction Mixture (3-amino & 5-amino isomers) Decision Primary Purification Goal? Crude->Decision Assess crude purity Method1 Method A: EtOH/Water (Bulk Precipitation & Yield) Decision->Method1 High initial purity (>85%) Method2 Method B: EtOAc/Heptane (Isomer Separation & Purity) Decision->Method2 High isomer content (<85%) QC1 HPLC & DSC Analysis Method1->QC1 Filter & Dry QC2 HPLC & DSC Analysis Method2->QC2 Filter & Dry QC1->Method2 Fail (Recrystallize) Final Pure 5-Amino-1-cyclohexyl- 1H-pyrazole-4-carbonitrile QC1->Final Pass (>98%) QC2->Final Pass (>99%)

Figure 1: Crystallization decision matrix for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile.

Method Comparison Data

Table 2: Crystallization Parameter Summary

ParameterMethod A (EtOH/Water)Method B (EtOAc/Heptane)
Mechanism Solvent/Anti-solvent PrecipitationControlled Cooling Crystallization
Primary Goal High yield, bulk recoveryIsomer separation, ultra-high purity
Solvent (Vol) Ethanol (5 vol)Ethyl Acetate (3 vol)
Anti-solvent (Vol) DI Water (10 vol)Heptane (7 vol)
Cooling Rate Uncontrolled (Dropwise addition)0.5 °C / min
Target Purity > 95%> 99%

Protocol A: Solvent/Anti-Solvent Precipitation (Ethanol/Water)

Mechanistic Rationale

Because 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile has a CLogP of 1.363[3], it is highly soluble in lower alcohols but practically insoluble in water. By dissolving the crude mixture in ethanol and slowly introducing water (the anti-solvent), the dielectric constant of the medium increases. This forces the lipophilic cyclohexyl moiety out of solution, inducing rapid supersaturation and subsequent nucleation. Antisolvent crystallization is a proven, scalable "bottom-up" method to control particle size and rapidly isolate pharmaceutical intermediates from complex reaction matrices without degrading the crystalline structure[4],[5].

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in 50 mL (5 volumes) of absolute Ethanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely clear. If particulates remain, perform a hot filtration to remove insoluble inorganic salts (e.g., potassium carbonate carried over from the synthesis step)[1].

  • Anti-Solvent Addition: Maintain the temperature at 60 °C. Begin dropwise addition of 100 mL (10 volumes) of deionized water over 45 minutes.

    • Causality: A slow, controlled addition rate prevents "oiling out" (liquid-liquid phase separation), ensuring the product precipitates as a filterable crystalline solid rather than an amorphous gum.

  • Aging and Cooling: Once addition is complete, age the suspension at 60 °C for 30 minutes to allow for Ostwald ripening. Cool the reactor to 5 °C at a rate of 1.0 °C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold Ethanol/Water (1:2 v/v). Dry the solid in a vacuum oven at 45 °C to a constant weight.

Protocol B: Controlled Cooling Crystallization (EtOAc/Heptane)

Mechanistic Rationale

The synthesis of this compound frequently yields a mixture of regioisomers, specifically the target 5-amino isomer and the 3-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile impurity[1]. These isomers possess different solubility-temperature gradients in moderately polar organic solvents. By utilizing an Ethyl Acetate/Heptane system and applying a strict cooling ramp, we exploit the metastable zone width (MSZW) differences between the isomers. The less soluble 5-amino isomer selectively crystallizes, while the 3-amino isomer remains solvated in the mother liquor.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of isomer-contaminated crude in 30 mL (3 volumes) of Ethyl Acetate in a 250 mL jacketed reactor. Heat to 70 °C to achieve a clear solution.

  • Anti-Solvent Saturation: At 70 °C, slowly add 70 mL (7 volumes) of Heptane over 30 minutes. The solution should remain clear but approach the saturation point.

    • Self-Validation Check: If cloudiness appears during the Heptane addition, pause the feed and hold the temperature until the solution clears, indicating the system has stabilized within the metastable zone.

  • Controlled Cooling: Program the reactor to cool from 70 °C to 5 °C at a strict linear ramp of 0.5 °C/min.

    • Causality: This slow, controlled cooling rate favors the thermodynamic growth of pure 5-amino crystals and prevents the spontaneous kinetic co-precipitation of the 3-amino isomer.

  • Isolation: Filter the resulting crystals under vacuum. Wash with 20 mL of cold Heptane. Dry under vacuum at 45 °C.

    • Self-Validation Check: Analyze the mother liquor via HPLC; the 3-amino isomer should be highly enriched in the filtrate, confirming successful separation.

References

  • Title: 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6 Source: Molport URL: [Link]

  • Title: US20070281949A1 - Substituted pyrazolopyrimidines Source: Google Patents URL
  • Title: Production of Norfloxacin Nanosuspensions Using Microfluidics Reaction Technology through Solvent/Antisolvent Crystallization Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Diagnostic: Identifying Your Impurity Profile Before initiating a purification protocol, you must characterize the crude material.[1] The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (typically via the co...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic: Identifying Your Impurity Profile

Before initiating a purification protocol, you must characterize the crude material.[1] The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (typically via the condensation of cyclohexylhydrazine with 2-(ethoxymethylene)malononitrile) yields specific impurity profiles based on reaction kinetics and stoichiometry.

Quick Diagnostic Table
ObservationProbable Impurity/IssueRoot Cause
Red/Brown Coloration Oxidative Oligomers / Azo-speciesOxidation of unreacted hydrazine or amino-pyrazole susceptible to air oxidation.
Sticky/Oily Solid Uncyclized Intermediates or Solvent InclusionIncomplete reaction (Michael addition occurred, but cyclization failed) or residual high-boiling solvents.
Low Melting Point (< 130°C)Cyclohexylhydrazine (SM) or RegioisomerExcess starting material co-precipitated; or formation of 3-amino isomer (rare but possible).
Extra NMR Peaks Regioisomer (3-amino)Lack of regioselectivity due to temperature fluctuations during initial addition.
Loss of CN Peak (IR) Hydrolysis Product (Amide)Exposure to strong acid/base during workup hydrolyzed the nitrile (

).

Impurity Formation Pathways

Understanding how impurities form allows you to prevent them. The following logic map details the reaction coordinate and where deviations occur.

ImpurityPathways SM1 Cyclohexylhydrazine Intermediate Acyclic Hydrazone Intermediate SM1->Intermediate Michael Addition Imp_SM Impurity: Unreacted Hydrazine (Toxic) SM1->Imp_SM Excess/Unreacted SM2 Ethoxymethylene- malononitrile SM2->Intermediate Product 5-Amino-1-cyclohexyl- pyrazole-4-CN Intermediate->Product Cyclization (-EtOH) Imp_Regio Impurity: 3-Amino Regioisomer Intermediate->Imp_Regio Wrong Cyclization Mode Imp_Color Impurity: Oxidized Oligomers (Color) Product->Imp_Color Air Oxidation (Long exposure)

Figure 1: Reaction pathways showing the origin of common impurities during the synthesis of aminopyrazole carbonitriles.

Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing unreacted starting materials and improving crystallinity.

The cyclohexyl group imparts significant lipophilicity compared to phenyl analogs, making Ethanol (EtOH) or Ethanol/Water the ideal solvent system.

  • Dissolution: Suspend the crude solid in absolute ethanol (10 mL per gram of crude).

  • Heating: Heat to reflux (

    
    ) with stirring. The solid should dissolve completely.
    
    • Note: If undissolved solids remain after 10 minutes of reflux, filter hot to remove inorganic salts or polymerized tars.

  • Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature (approx.

    
    ).
    
    • Optimization: If no crystals form, add warm water dropwise until persistent turbidity is observed, then let cool.

  • Maturation: Cool the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold 50% aqueous ethanol .

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Activated Carbon Treatment

Best for: Removing red/brown oxidative discoloration.

  • Dissolve the crude product in hot Ethyl Acetate or Ethanol .

  • Add Activated Charcoal (5-10% by weight of crude).

  • Reflux for 15-30 minutes.

  • Filtration: Filter the hot mixture through a Celite (diatomaceous earth) pad to remove the charcoal.

  • Concentrate the filtrate under reduced pressure and proceed to Protocol A (Recrystallization).

Troubleshooting Support (Q&A)

Q1: My product has a persistent "fishy" or amine-like odor. How do I remove it?

A: This indicates the presence of residual cyclohexylhydrazine . This starting material is toxic and basic.

  • Solution: Perform a "slurry wash." Suspend your solid in dilute, cold HCl (0.5 M) for 10 minutes, then filter immediately and wash with water.

  • Warning: Do not let it sit too long or heat it, as the nitrile group at position 4 can hydrolyze to an amide under acidic conditions. The amine on the pyrazole is weakly basic (due to the electron-withdrawing nitrile), so the hydrazine (stronger base) will preferentially form a water-soluble salt and wash away.

Q2: The melting point is broad (e.g., 120-135°C). What does this imply?

A: A broad melting point range (>2°C) usually indicates a mixture of the 5-amino and 3-amino regioisomers.

  • Validation: Check the

    
     NMR. The 5-amino proton typically appears as a broad singlet around 
    
    
    
    4.5–6.0 ppm (solvent dependent). If you see a secondary smaller amine peak or split multiplets in the cyclohexyl region, you have the isomer.
  • Fix: Recrystallization from Toluene is often effective for separating pyrazole isomers if ethanol fails.

Q3: I see a new peak in the IR spectrum at 1680 cm⁻¹, and the CN peak (2220 cm⁻¹) is weak.

A: You have hydrolyzed the nitrile group to a primary amide (


).
  • Cause: This happens if the reaction mixture was refluxed in acidic or basic aqueous media for too long.

  • Fix: This is a chemical transformation, not a physical impurity. You cannot "purify" the nitrile back. You must discard the batch or use a dehydrating agent (like

    
    ) to convert the amide back to the nitrile, though re-synthesis is usually more efficient.
    

Purification Decision Tree

Use this workflow to determine the correct processing step for your crude material.

PurificationTree Start Crude Product Analysis ColorCheck Is the solid colored (Red/Brown)? Start->ColorCheck Charcoal Protocol B: Activated Carbon Treatment ColorCheck->Charcoal Yes HydrazineCheck Smell/TLC: Residual Hydrazine? ColorCheck->HydrazineCheck No Charcoal->HydrazineCheck PurityCheck Is Purity > 95%? Recryst Protocol A: Recrystallization (EtOH) PurityCheck->Recryst No (Repeat) Final Final Product (White/Pale Yellow Solid) PurityCheck->Final Yes Recryst->PurityCheck HydrazineCheck->Recryst No AcidWash Dilute Acid Wash (0.5M HCl) HydrazineCheck->AcidWash Yes AcidWash->Recryst

Figure 2: Decision tree for selecting the appropriate purification method based on crude material properties.

Analytical Validation Criteria

Ensure your purified product meets these specifications before use in downstream applications (e.g., kinase inhibitor synthesis).

ParameterAcceptance CriteriaMethod
Appearance White to pale yellow crystalline solidVisual
Purity

HPLC (254 nm)
Proton NMR Consistent structure; no hydrazine peaks

NMR (DMSO-

)
IR Spectrum Sharp peak at

(C

N)
FT-IR
Melting Point

(Lit.[2][3][4][5] Value)
Capillary Method

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Retrieved from

  • Plem, S. C., et al. (2013). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. International Journal of Organic Chemistry, 3, 47-53. Retrieved from

  • Molport. (2025). Compound Datasheet: 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Retrieved from

  • Dabholkar, V. V., et al. (2018).[6] Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy Using NiFe2O4 Nanocatalyst. Der Pharma Chemica, 10(4), 62-67.[6] Retrieved from [6]

Sources

Optimization

Optimizing solvent selection for pyrazole-4-carbonitrile recrystallization

Welcome to the Technical Support & Troubleshooting Center for Pyrazole-4-Carbonitrile Recrystallization . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Pyrazole-4-Carbonitrile Recrystallization .

This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of pyrazole-4-carbonitrile intermediates. Because the pyrazole ring contains both strong hydrogen-bond donors (NH) and acceptors (nitrile, imine nitrogen), its thermodynamic behavior in solution often leads to complex crystallization challenges, such as oiling out (liquid-liquid phase separation) or regioisomer co-precipitation.

Below, we provide a causality-driven framework, regulatory-compliant solvent selection data, and self-validating protocols to optimize your recrystallization workflows.

Logical Workflow for Solvent Selection

SolventOptimization A Crude Pyrazole-4-carbonitrile B HSP Profiling (Dispersion, Polar, H-Bond) A->B Characterize Solute C Regulatory Filter (ICH Q3C Class 3) B->C Select Candidates D Solvent/Anti-solvent Screening C->D Empirical Testing E Liquid-Liquid Phase Separation (Oiling Out) D->E High Supersaturation G High-Purity Crystalline API D->G Optimal MSZW F Adjust Cooling Rate & Seed Crystals E->F Troubleshooting F->D Re-evaluate

Fig 1. Logical workflow for pyrazole-4-carbonitrile solvent selection and recrystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my pyrazole-4-carbonitrile derivative "oil out" instead of forming crystals, and how do I prevent this? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the solubility limit of the liquid solute phase before the crystalline solid phase can nucleate. Pyrazole-4-carbonitriles are highly polar and possess rigid planar structures with strong dipole moments. If a solvent forms overly strong hydrogen bonds with the solute (e.g., pure methanol or water), it effectively "traps" the solute in a metastable liquid state as the temperature drops. Solution: You must shift the thermodynamic environment to widen the Metastable Zone Width (MSZW). This is achieved by utilizing Hansen Solubility Parameters (HSP) . HSP divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[1]. By selecting a solvent blend where the distance in HSP space (

) between the solvent and the pyrazole is approximately 5–8 MPa

, you decrease the solvation energy just enough to favor crystal lattice formation over liquid demixing[2]. Transitioning from a single polar solvent to a binary system (e.g., Ethyl Acetate/Heptane) disrupts the solute-solvent hydrogen bonding network, promoting nucleation.

Q2: How do I select solvents that ensure both high recovery and compliance with pharmaceutical manufacturing standards? Causality: In drug development, residual solvents in the final Active Pharmaceutical Ingredient (API) must strictly adhere to the International Council for Harmonisation (ICH) Q3C guidelines to ensure patient safety[3]. Solution: You must filter your HSP-optimized solvents through the ICH Q3C classifications:

  • Class 1 (Avoid): Solvents like benzene or carbon tetrachloride are known carcinogens or environmental hazards and must not be used[3].

  • Class 2 (Limit): Solvents like chloroform, toluene, or tetrahydrofuran (THF) have inherent toxicity and strict Permitted Daily Exposures (PDEs)[3]. THF, for instance, has a PDE of 7.2 mg/day[3].

  • Class 3 (Preferred): Solvents like ethanol, acetone, and ethyl acetate have low toxic potential (PDE ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     50 mg/day) and are considered safe for routine pharmaceutical purification[3][4]. Pyrazole-4-carbonitrile derivatives are frequently and successfully recrystallized from Class 3 solvents such as ethanol or acetone[5].
    

Q3: How can I remove co-precipitating regioisomers (e.g., 3-amino vs. 5-amino pyrazole-4-carbonitrile) during recrystallization? Causality: The synthesis of substituted pyrazoles often yields a mixture of regioisomers[5][6]. Because 3-amino and 5-amino regioisomers have identical molecular weights and nearly identical polarities, they tend to co-crystallize. However, their crystal lattice energies differ significantly due to the steric hindrance around the pyrazole NH and the adjacent carbonitrile group. Solution: Exploit the subtle differences in hydrogen-bonding geometry. Ethanol is highly effective for this specific scaffold because it acts as both an H-bond donor and acceptor, differentially solvating the more sterically accessible regioisomer. Literature confirms that recrystallization from ethanol or acetone is a standard, highly selective method for isolating pure 5-amino-1H-pyrazole-4-carbonitriles[5][6].

Quantitative Data: Solvent Parameters for Pyrazole-4-Carbonitrile

To facilitate rational solvent selection, the following table summarizes the physicochemical properties and regulatory standing of common solvents used for pyrazole-4-carbonitrile purification.

SolventICH Q3C ClassBoiling Point (°C)

(MPa

)

(MPa

)

(MPa

)
Application Note for Pyrazoles
Ethanol Class 3[3]78.315.88.819.4Excellent primary solvent; highly selective for regioisomers[5][6].
Acetone Class 3[3]56.015.510.47.0Good primary solvent; yields high-purity crystals[5].
Ethyl Acetate Class 3[3]77.115.85.37.2Ideal for binary systems when paired with an anti-solvent.
Heptane Class 3[3]98.415.30.00.0Strong anti-solvent; forces precipitation but may cause oiling out if added too fast.
Toluene Class 2[3]110.618.01.42.0Use only if high-temperature reflux is required; strict residual limits apply[3].

(Note: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = Dispersion, 

= Polar,

= Hydrogen bonding. Data derived from standard Hansen Solubility Parameter references[1])

Step-by-Step Methodology: Self-Validating Anti-Solvent Recrystallization

This protocol utilizes a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) and includes an internal validation step to ensure the observed cloud point is due to supersaturation, not insoluble impurities.

Step 1: Solubility Profiling & Dissolution

  • Weigh 1.0 g of crude pyrazole-4-carbonitrile into a jacketed crystallization vessel equipped with an overhead stirrer.

  • Add the primary "good" solvent (e.g., Ethanol) in 2.0 mL increments while heating the system to 60°C.

  • Continue adding solvent until the solid is completely dissolved. Record the total volume used (

    
    ).
    

Step 2: Anti-Solvent Titration (Determining the Cloud Point) 4. Maintain the temperature at 60°C. Begin adding the anti-solvent (e.g., Water or Heptane) dropwise at a rate of 0.5 mL/min. 5. Monitor the solution closely. Stop the addition the moment a faint, persistent turbidity (cloudiness) is observed. This marks the solubility limit at 60°C.

Step 3: Self-Validation (The MSZW Check) 6. Crucial Step: Add 0.5 mL of the "good" solvent back into the turbid mixture. 7. If the solution becomes crystal clear again, you have successfully identified the metastable boundary. If the solution remains cloudy, you have insoluble impurities (e.g., inorganic salts or polymeric byproducts). You must perform a hot filtration before proceeding.

Step 4: Controlled Nucleation and Growth 8. Once validated and clear, add a small amount of anti-solvent to just reach the cloud point again. 9. (Optional but recommended): Introduce 10 mg of pure pyrazole-4-carbonitrile seed crystals to bypass the energy barrier of primary nucleation and prevent oiling out. 10. Initiate a linear cooling ramp of 0.2°C to 0.5°C per minute down to 5°C. Slow cooling is mandatory to allow the crystal lattice to organize, rejecting regioisomers and impurities into the mother liquor.

Step 5: Harvesting 11. Isolate the crystals via vacuum filtration. 12. Wash the filter cake with a pre-chilled (5°C) mixture of the good/anti-solvent at the exact final ratio present in the crystallizer to prevent dissolution of the product. Dry under vacuum at 40°C.

References

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
  • International Council for Harmonisation (ICH). (2024). ICH guideline Q3C (R9) on impurities: guideline for residual solvents. European Medicines Agency (EMA) / FDA.
  • Anwar, H. F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules (MDPI).
  • Mohammadizadeh, M. R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry.

Sources

Troubleshooting

Purification strategies for high-purity 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently consult with medicinal chemists and drug development professionals facing bottlenecks in heterocyclic building block isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently consult with medicinal chemists and drug development professionals facing bottlenecks in heterocyclic building block isolation.

The compound 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) is a critical precursor for synthesizing bioactive pyrazolopyrimidines and kinase inhibitors. However, synthesizing and purifying this compound presents a significant chromatographic challenge: the reaction inherently produces a mixture of closely related 3-amino and 5-amino regioisomers.

This guide provides field-proven troubleshooting strategies, causal explanations for chemical behaviors, and self-validating protocols to ensure you achieve >99% purity in your final isolate.

Recommended Purification Architecture

To achieve analytical-grade purity, we recommend a multi-modal approach that leverages the subtle differences in dipole moments (via Flash Chromatography) followed by thermodynamic solubility differences (via Recrystallization).

PurificationWorkflow Crude Crude Reaction Mixture (Isomeric Blend) SamplePrep Dry Loading on Silica (Eliminates Band Broadening) Crude->SamplePrep Adsorb onto stationary phase Flash Normal Phase Flash Chromatography Hexane:EtOAc Gradient (3:1 to 2:1) SamplePrep->Flash Load onto column LCMS Fraction Analysis UPLC-MS (0.1% Formic Acid) Flash->LCMS Elute & Collect Recryst Recrystallization Hot Ethanol / Slow Cooling LCMS->Recryst Pool fractions >95% pure Pure High-Purity Product 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (>99% Purity) Recryst->Pure Vacuum filtration & drying

Figure 1: End-to-end purification workflow for isolating the 5-amino pyrazole isomer.

Troubleshooting FAQs: Synthesis & Regioselectivity

Q: Why does my N-alkylation synthesis yield a stubborn mixture of 3-amino and 5-amino isomers? The Science: When alkylating 3-amino-4-pyrazolecarbonitrile with cyclohexyl bromide under basic conditions (e.g.,


 in DMF), the pyrazole ring undergoes tautomerization. This makes both the N1 and N2 nitrogen atoms available as nucleophiles. The steric bulk of the cyclohexyl group and the electronic pull of the adjacent nitrile group dictate the final ratio, typically resulting in an inseparable crude mixture of 1-cyclohexyl-3-amino and 1-cyclohexyl-5-amino isomers .

Q: Is there a synthetic route that avoids this isomer mixture entirely? The Science: Yes. If regioselectivity is your primary bottleneck, abandon the direct N-alkylation route. Instead, utilize a Knorr-type condensation by reacting (ethoxymethylene)malononitrile with cyclohexylhydrazine in refluxing ethanol. The initial Michael-type addition is driven by the most nucleophilic nitrogen of the hydrazine attacking the


-carbon, which forces a specific ring closure that exclusively yields the 5-amino isomer .

Troubleshooting FAQs: Chromatographic Separation

Q: My flash chromatography fractions still contain both isomers. How can I improve resolution? The Science: Both isomers have identical molecular weights and similar functional groups, meaning their retention factors (


) on bare silica are nearly identical. The 5-amino isomer is slightly more polar due to the proximity of the amino group to the N-alkylated nitrogen, which alters its hydrogen-bonding capability with the silica silanol groups.

Solution: You must use Dry Loading and a Shallow Gradient . Liquid loading causes band broadening, which destroys the narrow resolution margin between these isomers.

Protocol 1: High-Resolution Normal Phase Flash Chromatography
  • Sample Preparation (Dry Loading): Dissolve the crude isomeric mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude product) and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a silica gel column and equilibrate with a highly non-polar mobile phase (3:1 Hexane:Ethyl Acetate).

  • Loading: Carefully pour the dry silica powder onto the top of the column bed, ensuring an even, flat surface.

  • Elution: Elute using a shallow gradient starting at 3:1 Hexane:Ethyl Acetate and slowly ramping to 2:1. Monitor the eluent using TLC (UV active at 254 nm).

  • Conservative Pooling: The 3-amino isomer will elute slightly faster. Do not pool the overlapping fractions. Sacrifice yield for purity by pooling only the core fractions of the slower-eluting 5-amino isomer .

  • Concentration: Evaporate the solvent under reduced pressure to yield a semi-pure solid.

Troubleshooting FAQs: Analytical Validation & Final Polish

Q: How do I definitively distinguish the 5-amino isomer from the 3-amino isomer using NMR and LC-MS? The Science: The position of the cyclohexyl ring drastically affects the electronic environment of the pyrazole C3/C5 proton. In the 3-amino isomer, the proton is at the C5 position (adjacent to the N-cyclohexyl group), shifting it downfield. In the 5-amino isomer, the proton is at the C3 position, appearing further upfield.

For LC-MS, reverse-phase columns (like C18 or Newcrom R1) using a standard water/acetonitrile gradient with formic acid will easily separate the peaks for integration .

Table 1: Diagnostic Spectroscopic & Chromatographic Properties
Analytical Metric3-Amino Isomer (Impurity)5-Amino Isomer (Target)

H NMR (Pyrazole C-H)
~8.08 ppm (s, 1H)~7.65 ppm (s, 1H)

H NMR (NH

)
~5.48 ppm (br s, 2H)~6.10 ppm (br s, 2H)
TLC

(2:1 Hex/EtOAc)
~0.45~0.35
Table 2: Recommended LC-MS Gradient (Reverse Phase C18, 3 µm)
Time (min)% Mobile Phase A (H

O + 0.1% FA)
% Mobile Phase B (MeCN + 0.1% FA)
0.0955
1.0955
6.0595
8.0595
8.1955

Q: How do I achieve >99% purity after chromatography? The Science: Even with conservative fraction pooling, trace amounts of the 3-amino isomer may persist. Recrystallization from ethanol exploits the thermodynamic stability of the 5-amino crystal lattice. Ethanol selectively solvates the trace impurities at room temperature, while the target compound crystallizes out upon slow cooling.

Protocol 2: Recrystallization for Final Polish
  • Dissolution: Suspend the semi-pure 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in a minimum volume of boiling absolute ethanol.

  • Clarification: If insoluble particulates remain, perform a rapid hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize recovery yield.

  • Isolation: Recover the crystals via vacuum filtration, wash the filter cake with a small volume of ice-cold ethanol, and dry under high vacuum at 40°C overnight.

References

  • Bacon, E. R., et al. (2007). Substituted pyrazolopyrimidines. US Patent Application US20070281949A1.
  • Plem, S. C., Müller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. Available at:[Link]

  • SIELC Technologies. (2024). Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column. Available at:[Link]

Optimization

Technical Support Center: Accelerating Reactions for Sterically Hindered Cyclohexyl Pyrazoles

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to address the unique challenges associated with the synthesis and functionalization of stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to address the unique challenges associated with the synthesis and functionalization of sterically hindered cyclohexyl pyrazoles. The bulky, non-planar nature of the cyclohexyl group often leads to sluggish reaction rates, low yields, and selectivity issues. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and enhance your experimental outcomes.

Section 1: Foundational Challenges in Pyrazole Ring Formation

This section addresses the primary hurdles encountered during the initial construction of the sterically encumbered pyrazole core.

Q1: My standard Knorr pyrazole synthesis with a cyclohexyl-bearing 1,3-dicarbonyl compound is extremely slow and gives poor yields. What is the underlying cause?

A1: The primary cause is significant steric hindrance imposed by the bulky cyclohexyl group. In the classic Knorr pyrazole synthesis, the reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The cyclohexyl moiety physically obstructs the approach of the hydrazine nucleophile to the carbonyl carbons. This raises the activation energy of the key condensation and subsequent cyclization-dehydration steps, leading to slow reaction rates and low conversion at standard temperatures.

Furthermore, impurities in starting materials can lead to unwanted side reactions, further reducing yields and complicating purification.[3] It is crucial to use high-purity reagents to ensure a clean and predictable reaction outcome.[3]

Q2: Given the steric hindrance, how can I optimize my reaction conditions for the initial cyclocondensation without resorting to specialized equipment?

A2: Optimizing conventional reaction conditions can yield significant improvements. The key is to provide enough energy to overcome the sterically-induced energy barrier while managing side reactions.

  • Solvent Selection: The choice of solvent is critical. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, DMSO, or NMP have been shown to be more effective for challenging cyclocondensations, often leading to better yields.[3]

  • Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. Refluxing in a higher-boiling solvent like toluene or DMF can be effective. However, monitor the reaction closely for decomposition.

  • Catalysis: The reaction is typically acid-catalyzed.[2][4] While sometimes conducted in acetic acid as both solvent and catalyst, using a catalytic amount of a stronger acid like H₂SO₄ or a solid acid catalyst like nano-ZnO in a neutral solvent can enhance the rate of both the initial condensation and the final dehydration step.[3]

Table 1: Effect of Solvent on a Hypothetical Hindered Knorr Synthesis

Solvent Boiling Point (°C) Typical Reaction Time (h) Hypothetical Yield (%) Rationale
Ethanol 78 24 - 48 30 - 45% Common, but often too low-boiling for hindered substrates.
Acetic Acid 118 12 - 24 50 - 65% Acts as both solvent and catalyst, promoting dehydration.
Toluene 111 12 - 18 60 - 75% Allows for higher temperatures; can use a Dean-Stark trap to remove water.

| DMF | 153 | 8 - 12 | 70 - 85% | High boiling point and aprotic nature can accelerate the reaction.[3] |

Section 2: Advanced & Alternative Methodologies to Enhance Reaction Rates

When conventional heating is insufficient, alternative energy sources can provide the necessary activation to drive difficult reactions to completion.

Q3: I've heard that microwave synthesis can accelerate difficult reactions. Is it suitable for my sterically hindered system, and what are the risks?

A3: Yes, microwave (MW)-assisted synthesis is an exceptionally powerful technique for overcoming the challenges of steric hindrance.[5][6][7] Unlike conventional heating which relies on thermal conduction, microwave irradiation uses dielectric heating to rapidly and uniformly heat the reaction mixture.[7] This allows for reaching high temperatures and pressures in a sealed vessel, dramatically reducing reaction times from hours to minutes.[5][8] This technique has been successfully used to synthesize a wide range of pyrazole derivatives with high efficiency.[1][8][9]

Causality: The rapid heating can access kinetic regimes not easily achievable with an oil bath, often leading to cleaner reactions and higher yields by minimizing the time reactants are exposed to high temperatures, thereby reducing byproduct formation.[6]

Protocol: Microwave-Assisted Synthesis of a Cyclohexyl Pyrazole

  • Reagent Preparation: In a 10 mL microwave-safe vessel, combine the cyclohexyl-1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.1 eq), and a suitable high-boiling solvent (e.g., DMSO, 3-5 mL).[1] Add a catalytic amount of acetic acid (0.1 eq).

  • Vessel Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a set temperature (e.g., 140-160 °C) for a short duration (e.g., 10-30 minutes).[1] Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling & Work-up: Allow the vessel to cool to room temperature before opening. Proceed with a standard aqueous work-up and purification by chromatography or recrystallization.

Q4: What about other non-conventional methods like ultrasound or flow chemistry?

A4: Both ultrasound and flow chemistry offer distinct advantages for hindered systems.

  • Ultrasound-Assisted Synthesis: This technique uses acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to create localized hot spots with extremely high temperatures and pressures.[10] This intense energy input can significantly accelerate reaction rates, often at or near room temperature.[11] It is an excellent, energy-efficient alternative, particularly for processes that require milder bulk conditions.[8][10][12]

  • Flow Chemistry: This approach involves pumping reactants through a heated and pressurized tube or microreactor.[13][14][15] The small reactor volume allows for superior heat and mass transfer, precise temperature control, and the ability to safely operate at temperatures and pressures far exceeding those possible in a batch reactor.[13][16] For sluggish reactions, this "superheating" capability can lead to dramatic rate enhancements and is highly amenable to scale-up.[14][17]

Table 2: Comparison of Heating Methodologies for Hindered Pyrazole Synthesis

Method Typical Time Typical Temp. Key Advantage Primary Mechanism
Conventional 12 - 48 h 80 - 150 °C Accessible Thermal Conduction
Microwave 10 - 30 min[8] 140 - 180 °C Speed & Efficiency[6] Dielectric Heating
Ultrasound 1 - 4 h[11] 25 - 60 °C Mild Conditions Acoustic Cavitation[10]

| Flow Chemistry | < 15 min | 160 - 220 °C | Control & Scalability[16] | Superheating & Transfer |

Diagram: Conceptual Flow Chemistry Setup

This diagram illustrates a basic setup for accelerating a reaction using flow chemistry.

FlowChemistry cluster_1 Reaction & Control cluster_2 Collection R1 Reagent A (e.g., Dicarbonyl) P HPLC Pump R1->P R2 Reagent B (e.g., Hydrazine) R2->P M Mixing Tee P->M Reactor Heated Coil Reactor M->Reactor Residence Time (Flow Rate) BPR Back Pressure Regulator Reactor->BPR Superheated (e.g., 180°C) C Product Collection BPR->C Buchwald_Hartwig Pd0 L-Pd(0) (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS + Ar-X PdII L-Pd(II)(Ar)(X) OA_TS->PdII Clash1 DEAM Amine Coordination PdII->DEAM + HNR₂ DEPRO Deprotonation (Base) DEAM->DEPRO Amide L-Pd(II)(Ar)(NR₂) DEPRO->Amide RE_TS Reductive Elimination Amide->RE_TS RE_TS->Pd0 Regeneration Product Ar-NR₂ (Product) RE_TS->Product Clash2

Caption: Steric hindrance primarily slows oxidative addition and reductive elimination steps.

Q6: My Suzuki-Miyaura couplings to form C-C bonds on the pyrazole ring are also low-yielding. Do the same principles apply?

A6: Yes, precisely. The Suzuki-Miyaura reaction faces the same mechanistic hurdles of oxidative addition and reductive elimination, which are exacerbated by steric bulk. [18]The solution is again found in ligand selection. Robust N-heterocyclic carbene (NHC) palladium complexes and specialized bulky phosphine ligands (e.g., SPhos, XPhos, or Amphos) are highly effective for coupling sterically hindered aryl halides with hindered boronic acids. [18][19][20]Careful optimization of the base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene) is also critical for success. [18][19]

Experimental Protocols

Protocol: Optimized Buchwald-Hartwig Amination of 4-Bromo-1-cyclohexyl-pyrazole

This protocol is a starting point and may require optimization for your specific substrates.

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the 4-bromo-1-cyclohexyl-pyrazole (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), NaOt-Bu (1.4 mmol, 1.4 eq), your chosen bulky phosphine ligand (e.g., tBuXPhos, 0.02 mmol, 2 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) to an oven-dried reaction vial equipped with a stir bar. [21]2. Solvent Addition: Add anhydrous toluene or dioxane (3-5 mL).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • ResearchGate. Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Available at: [Link]

  • Springer. Flow Chemistry for the Synthesis of Heterocycles. Available at: [Link]

  • MDPI. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available at: [Link]

  • Springer. Flow Chemistry: Sequential Flow Processes for the Synthesis of Heterocycles. Available at: [Link]

  • Springer. Flow Chemistry for the Synthesis of Heterocycles. Available at: [Link]

  • Semantic Scholar. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • Bentham Science. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available at: [Link]

  • RSC Publishing. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Available at: [Link]

  • PMC. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available at: [Link]

  • Der Pharma Chemica. Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Available at: [Link]

  • RSC Publishing. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Available at: [Link]

  • BEPLS. Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Available at: [Link]

  • ResearchGate. Mechanism for the formation of pyrazole. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • SlideShare. Pyrazole. Available at: [Link]

  • PubMed. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C-C and C-N cross-coupling. Available at: [Link]

  • Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]

  • University of Oradea. View of Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Available at: [Link]

  • PMC. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available at: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]

  • Bentham Science Publishers. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available at: [Link]

  • ResearchGate. Regioselective Synthesis of 4,4′-Bipyrazoles via Palladium-Catalyzed Cyclizative Dimerization of Alkynic Hydrazones. Available at: [Link]

  • Preprints.org. Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Available at: [Link]

  • HETEROCYCLES. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Available at: [Link]

  • PubMed. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Available at: [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • NSF-MMLI. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Available at: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Available at: [Link]

  • ResearchGate. Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. Available at: [Link]

Sources

Troubleshooting

Aminopyrazole LC-MS Support Center: Troubleshooting &amp; Contaminant Guide

Welcome to the Technical Support Center As a Senior Application Scientist, I have designed this support center to address the unique analytical challenges of profiling aminopyrazole derivatives via Liquid Chromatography-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I have designed this support center to address the unique analytical challenges of profiling aminopyrazole derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS). Aminopyrazoles are privileged scaffolds heavily utilized in drug discovery, particularly as kinase inhibitors (e.g., PLK4, CDK9) [1, 2]. However, their rich electron density and basic nitrogen atoms make them highly susceptible to specific ionization artifacts, solvent adducts, and metabolic bioactivation that can severely complicate mass spectra interpretation.

This guide provides causality-driven troubleshooting, self-validating methodologies, and authoritative references to ensure your LC-MS data remains pristine, reproducible, and scientifically rigorous.

Common Mass Spectrometry Contaminants & Aminopyrazole Artifacts

Before initiating any system maintenance, it is critical to distinguish between ubiquitous system background contaminants and artifacts that are chemically specific to the aminopyrazole pharmacophore.

Ubiquitous System Contaminants

General contaminants typically originate from plasticizer leaching, column bleed, or impure mobile phases. Keller et al. (2008) established the foundational database for identifying these background ions, which remains a critical reference for LC-MS troubleshooting [3].

Aminopyrazole-Specific Artifacts

Aminopyrazoles frequently form adducts with mobile phase modifiers. Furthermore, during in vitro microsomal stability assays, they can undergo rapid bioactivation, forming reactive electrophilic intermediates that are trapped by glutathione (GSH) [4].

Quantitative Data Summary: Key m/z Contaminants
m/z (Positive Mode)Identity / FormulaOrigin / CausalityResolution Strategy
149.02 Phthalic anhydridePlasticizer leaching from Eppendorf tubes, pipette tips, or solvent lines.Use certified MS-grade glassware; avoid plastics during sample prep.
[M+28]+ Formyl AdductGas-phase reaction of the primary/secondary amine on the pyrazole ring with formic acid.Switch mobile phase modifier to 0.1% Acetic Acid or lower desolvation temps.
[M+305]+ GSH AdductElectrophilic reactive metabolite trapped by Glutathione during in vitro assays [4].This is a biological artifact, not a system contaminant. Indicates bioactivation.
[M+333]+ GSH-EE AdductTrapped by Glutathione Ethyl Ester (used to increase cell permeability) [4].Confirm via MS/MS fragmentation (neutral loss of 129 Da for the GSH moiety).
44n + 63 PEG (Polyethylene Glycol)Detergents (Triton X-100) or fragmentation of PROTAC PEG-linkers [2, 3].Avoid detergents in lysis buffers; use solid-phase extraction (SPE) for cleanup.

Diagnostic Workflows & Methodologies

Protocol A: Identifying and Eliminating PEG/Detergent Contamination

Causality: Polyethylene glycol (PEG) and related non-ionic detergents ionize with extremely high efficiency in ESI+, often completely suppressing the signal of the target aminopyrazole. This is especially problematic when analyzing aminopyrazole-based PROTACs, which structurally incorporate PEG linkers [2].

Step-by-Step Methodology:

  • Spectral Diagnosis: Scan the MS1 spectrum for a repeating mass difference of exactly 44.02 Da (

    
    ).
    
  • System Flush (Self-Validating Step): Remove the analytical column and replace it with a zero-dead-volume union. Flush the LC system with 50% Isopropanol / 50% Water containing 0.1% Formic acid at 0.5 mL/min for 2 hours.

    • Validation Check: Inject a blank solvent sample. If the PEG signal persists, the contamination is isolated to the MS source or solvent lines. If it disappears, the analytical column was the contamination reservoir and must be backflushed or discarded.

  • Sample Cleanup: If the sample matrix itself is contaminated, implement Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The basic aminopyrazole will be retained at low pH, allowing neutral PEG polymers to be washed away with 100% methanol. Elute the purified aminopyrazole with 5%

    
     in methanol.
    
Protocol B: Trapping and Characterizing Reactive Aminopyrazole Intermediates

Causality: Drug-induced toxicity is a major hurdle in development. Aminopyrazoles can undergo CYP450-mediated oxidation to form reactive electrophiles. To detect these before they cause idiosyncratic toxicity, we trap them with nucleophiles like Glutathione Ethyl Ester (GSH-EE) [4].

Step-by-Step Methodology:

  • Incubation: Incubate 10

    
     of the aminopyrazole derivative with Human Liver Microsomes (HLM, 1 mg/mL protein), 1 mM NADPH, and 5 mM GSH-EE in 100 mM phosphate buffer (pH 7.4) at 37°C for 60 minutes.
    
  • Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Run a gradient from 5% to 95% acetonitrile (with 0.1% formic acid).

  • Data Processing: Set the mass spectrometer to perform a Precursor Ion Scan for

    
     130 (the characteristic fragment of the GSH-EE moiety) to selectively identify and confirm aminopyrazole-GSH-EE adducts.
    

Visualizing the Troubleshooting Logic

To streamline your daily operations, follow this diagnostic decision tree when encountering unexpected peaks in your aminopyrazole spectra.

G Start Observe Unexpected Peak in Aminopyrazole MS CheckMass Calculate Δ Mass from Parent Ion Start->CheckMass IsPolymer Is Δ Mass repeating? (e.g., +44 Da for PEG) CheckMass->IsPolymer PEG PEG Contamination (Check solvents/plastics) IsPolymer->PEG Yes IsAdduct Is Δ Mass +28 (Formyl) or +305 (GSH)? IsPolymer->IsAdduct No Adduct Solvent Adduct or Metabolic Intermediate IsAdduct->Adduct Yes General Check General Background (e.g., m/z 149 Phthalate) IsAdduct->General No

Workflow for identifying unexpected peaks in aminopyrazole LC-MS analysis.

When conducting in vitro safety profiling, understanding the bioactivation pathway is critical to interpreting the resulting mass spectra and differentiating biological adducts from system contaminants.

Bioactivation Parent Aminopyrazole Parent Drug CYP CYP450 Oxidation (Microsomes) Parent->CYP Reactive Reactive Electrophilic Intermediate CYP->Reactive GSH GSH / GSH-EE Trapping Reactive->GSH Adduct GSH-Aminopyrazole Adduct (Detected via LC-MS) GSH->Adduct

CYP450-mediated bioactivation of aminopyrazoles and subsequent GSH trapping.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a strong[M+28]+ peak for my aminopyrazole when using Formic Acid? A: Aminopyrazoles contain nucleophilic exocyclic amines. In the heated electrospray ionization (HESI) source, formic acid can react with this amine to form a formyl amide adduct (+28 Da). Solution: Lower the capillary/desolvation temperature to reduce gas-phase reactions, or switch to a different modifier like acetic acid or ammonium formate.

Q: My aminopyrazole PROTAC shows a massive cluster of peaks separated by 44 Da. Is my sample degraded? A: Not necessarily. If your PROTAC utilizes a PEG-based linker (common in CDK9 and PLK4 degraders) [1, 2], in-source fragmentation can cleave the linker, resulting in a classic PEG polymer distribution. To verify, lower the fragmentor voltage or collision energy. If the peaks persist in MS1 at low energy, it is likely free PEG contamination from your sample prep (e.g., detergent carryover).

Q: How do I differentiate between a true biological metabolite and a mass spec contaminant? A: Always run a "Minus-NADPH" or "Minus-Microsome" control during your in vitro assays. If the peak (e.g., the +305 Da GSH adduct) appears in the control, it is a chemical artifact or system contaminant. If it only appears in the complete incubation mixture, it is a true CYP450-mediated reactive metabolite [4].

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (2025). URL: [Link]

  • Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. PMC (2021). URL:[Link]

  • Interferences and contaminants encountered in modern mass spectrometry. Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. Analytica Chimica Acta (2008). URL:[Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology (2015). URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Comparative Guide: Structural Validation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Topic: 1H NMR interpretation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous comparative analysis for the structural va...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparative analysis for the structural validation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of ATP-competitive kinase inhibitors.

Unlike simple organic molecules, aminopyrazoles exhibit significant tautomeric and solvent-dependent behavior. This guide compares the spectral performance of the target molecule across two primary variables:

  • Solvent Systems: DMSO-d₆ (The Gold Standard) vs. CDCl₃ (The Common Alternative).

  • Regioisomeric Purity: Distinguishing the target 5-amino isomer from the thermodynamically possible 3-amino alternative.

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of an electron-rich pyrazole core substituted with a cyclohexyl group at N1, an amino group at C5, and a nitrile electron-withdrawing group at C4.

Key Diagnostic Signals:

  • Pyrazolic Proton (C3-H): A deshielded singlet, typically the most downfield carbon-bound proton.

  • Amino Group (-NH₂): Exchangeable protons whose chemical shift and peak shape are highly solvent-dependent.

  • Cyclohexyl Methine (N-CH): The "anchor" proton connecting the aliphatic ring to the aromatic core. Its chemical shift confirms N-alkylation.

Visualization: Synthesis & Regioselectivity Pathways

The following diagram outlines the synthesis pathway and the critical divergence point where regioisomers can form, necessitating NMR validation.

SynthesisPath Reactants Cyclohexylhydrazine + (Ethoxymethylene)malononitrile Intermediate Acyclic Hydrazide Intermediate Reactants->Intermediate Condensation Target TARGET PRODUCT 5-Amino-1-cyclohexyl (Kinetic/Thermodynamic Favored) Intermediate->Target Cyclization (Path A) Major Product Isomer ALTERNATIVE ISOMER 3-Amino-1-cyclohexyl (Potential Impurity) Intermediate->Isomer Cyclization (Path B) Minor Product

Figure 1: Reaction pathway showing the divergence between the target 5-amino pyrazole and the 3-amino regioisomer.

Part 2: Comparative Analysis – Solvent Performance[1]

The choice of solvent is not merely about solubility; it dictates the visibility of the critical amino protons required to confirm the oxidation state and substitution pattern.

Comparison: DMSO-d₆ vs. CDCl₃[1]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility ExcellentModerate to PoorThe polar amino and nitrile groups interact favorably with the sulfoxide dipole, preventing aggregation.
-NH₂ Signal Sharp Singlet (~6.5 ppm) Broad/Invisible (~4.7 ppm) DMSO forms strong H-bonds with -NH₂, slowing proton exchange rates (

) and sharpening the signal.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not typically overlap with critical aromatic signals.
C3-H Shift ~7.75 ppm~7.60 ppmSlight deshielding in DMSO due to solvent anisotropy and polarity effects.
Quantification High AccuracyLow AccuracyBroad NH₂ peaks in Chloroform make integration unreliable for purity assays.

Expert Insight: For drug development applications, DMSO-d₆ is the mandatory solvent . Using CDCl₃ frequently leads to the "missing proton" error, where the broad -NH₂ signal is mistaken for baseline noise, leading analysts to incorrectly suspect the formation of a dimer or oxidation byproduct.

Part 3: Comparative Analysis – Isomeric Differentiation

A common synthetic pitfall is the formation of the 3-amino isomer (where the amino and cyclohexyl groups are separated by the pyrazole nitrogen). Standard 1D NMR is often insufficient to distinguish these isomers solely by chemical shift.

The Protocol: NOE (Nuclear Overhauser Effect)

To definitively validate the 5-amino structure, you must compare the spatial proximity of the cyclohexyl ring to the pyrazole substituents.

Isomer ScenarioTarget: 5-Amino-1-cyclohexyl Alternative: 3-Amino-1-cyclohexyl
Structure Amino group is adjacent to N1-Cyclohexyl.Proton (C5-H) is adjacent to N1-Cyclohexyl.
Key NOE Correlation Strong NOE between Cyclohexyl (N-CH) and -NH₂ .Strong NOE between Cyclohexyl (N-CH) and Pyrazole C5-H .
HMBC Correlation -NH₂ correlates to C4-CN and C5 .-NH₂ correlates to C2/C4 (different pattern).
Part 4: Experimental Protocols
1. Sample Preparation (DMSO-d₆)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additives: Do not add TMS; calibrate to the residual solvent peak (2.50 ppm).

    • Note: If the sample contains residual acid, the -NH₂ peak may broaden even in DMSO. Add 1-2 mg of solid K₂CO₃ to the tube to neutralize and sharpen the peak.

2. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse for relaxation studies).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The C3-H pyrazole proton has a long T1 relaxation time. Short D1 values will suppress this integral, leading to incorrect proton counting (e.g., integrating to 0.7H instead of 1.0H).

  • Scans (NS): 16–32 scans are sufficient for >95% purity.

3. Data Interpretation (Peak Assignment)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
7.75 Singlet (s)1HC3-H Pyrazole ring proton. Deshielded by adjacent C=N and aromatic ring current.
6.60 Broad Singlet (br s)2H-NH₂ Amino group.[2] Disappears upon D₂O shake. Position varies with concentration.
4.10 Multiplet (tt)1HN-CH Cyclohexyl methine. The "tt" splitting (triplet of triplets) confirms axial/equatorial coupling.
1.80 – 1.65 Multiplet (m)4HCy-H (C2/C6) Equatorial/Axial protons adjacent to methine.
1.40 – 1.15 Multiplet (m)6HCy-H (C3/C4/C5) Remaining cyclohexyl methylene protons.
Part 5: Validation Workflow Diagram

The following decision tree illustrates the logical flow for confirming the product identity using the comparative methods described above.

NMRWorkflow Start Crude/Purified Solid Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check -NH2 Peak (~6.5 ppm) Solvent->Check1 Decision1 Peak Sharp? Check1->Decision1 Action1 Add K2CO3 or Recrystallize Decision1->Action1 No (Broad) Check2 Check C3-H Integral (Must be 1:1 with N-CH) Decision1->Check2 Yes Action1->Check1 IsomerCheck Perform 1D NOE / NOESY Check2->IsomerCheck ResultA NOE: N-CH <-> NH2 (CONFIRMED 5-Amino) IsomerCheck->ResultA ResultB NOE: N-CH <-> C5-H (REJECT: 3-Amino Isomer) IsomerCheck->ResultB

Figure 2: Step-by-step NMR validation workflow for distinguishing the correct regioisomer.

References
  • BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Scientific Research Publishing. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science. Retrieved from

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from

  • Molport. (2025). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Product Data. Retrieved from

Sources

Comparative

Comparative Guide: Optimizing FTIR Analysis for Nitrile and Amino-Functionalized Pyrazoles

Executive Summary In medicinal chemistry, pyrazole scaffolds functionalized with nitrile (-CN) and amino (-NH ) groups are ubiquitous, serving as key pharmacophores in drugs like Celecoxib and various kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, pyrazole scaffolds functionalized with nitrile (-CN) and amino (-NH


) groups are ubiquitous, serving as key pharmacophores in drugs like Celecoxib and various kinase inhibitors. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy  is the industry standard for rapid functional group validation and solid-state form characterization.

However, the analysis of these specific groups presents unique challenges:

  • Nitrile Intensity Variance: The dipole moment change (

    
    ) of the -CN group can be dampened by conjugation with the pyrazole ring.
    
  • Spectral Overlap: The amino group's scissoring vibration (

    
    ) frequently obscures the pyrazole ring's characteristic C=N stretching mode.
    

This guide objectively compares sampling techniques (ATR vs. Transmission) and validation methods (Experimental vs. Computational) to ensure data integrity in drug development pipelines.

The Spectral Landscape: Characteristic Frequencies

Before selecting a sampling method, one must understand the theoretical positioning of these bands. The pyrazole ring introduces conjugation that shifts frequencies lower than their aliphatic counterparts.

Table 1: Characteristic Vibrational Modes in Pyrazoles
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityKey Diagnostic Feature
Nitrile (-CN) Stretching (

)
2200 – 2230Med-StrongSharp peak; shifts to lower freq. due to conjugation (vs. 2250+ for aliphatic).
Amino (-NH₂) Asym. Stretch (

)
3400 – 3500MediumHigher frequency component of the doublet.
Amino (-NH₂) Sym. Stretch (

)
3300 – 3400MediumLower frequency component; broadens significantly with H-bonding.
Amino (-NH₂) Scissoring (

)
1600 – 1650StrongCritical: Often overlaps with Pyrazole C=N.
Pyrazole Ring Ring Stretch (

)
1580 – 1610VariableDiagnostic ring breathing mode; sensitive to N1-substitution.
Visualization: Spectral Assignment Workflow

The following decision tree illustrates the logic for assigning these specific bands, accounting for common interferences.

SpectralAssignment Start Raw FTIR Spectrum CheckCN Check 2200-2230 cm⁻¹ Start->CheckCN CheckNH Check 3300-3500 cm⁻¹ Start->CheckNH Overlap Region 1580-1650 cm⁻¹ (Overlap Zone) Start->Overlap CN_Found Sharp Peak Present? CheckCN->CN_Found CN_Yes Assign -CN (Nitrile) CN_Found->CN_Yes Yes CN_No Check Sensitivity / Conjugation CN_Found->CN_No No NH_Doublet Doublet Observed? CheckNH->NH_Doublet NH_Yes Assign -NH₂ (Amino) NH_Doublet->NH_Yes Yes NH_Broad Single Broad Band? NH_Doublet->NH_Broad No (Possible H-bond/Ring NH) D2O Perform D₂O Exchange Overlap->D2O Shift Band Shifts/Disappears? D2O->Shift Result_NH2 Assign NH₂ Scissoring Shift->Result_NH2 Yes (-NH₂ affects) Result_Ring Assign Pyrazole C=N Shift->Result_Ring No (Ring stable)

Figure 1: Logical workflow for distinguishing overlapping amino and pyrazole ring signals.

Comparative Analysis: ATR vs. Transmission (KBr)

The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) is not merely about convenience; it fundamentally alters the spectral data quality for nitriles and amines.

The Physics of the Difference
  • Transmission (KBr): The beam passes through the sample.[1] Follows Beer-Lambert Law (

    
    ). Ideal for quantitative work.
    
  • ATR (ZnSe/Diamond): Uses an evanescent wave.[2] Penetration depth (

    
    ) is wavelength dependent (
    
    
    
    ). This means high-wavenumber signals (like NH stretches at 3400 cm⁻¹) appear significantly weaker in ATR than in transmission.
Table 2: Performance Matrix
FeatureTransmission (KBr Pellet)ATR (Diamond/ZnSe)Recommendation
Nitrile Sensitivity High. Excellent for detecting weak -CN dipoles in conjugated systems.Medium. Adequate for identification, but intensity may be lower.Use KBr for trace analysis.[1]
Amino Region (3400 cm⁻¹) High. Shows clear doublet structure.Low. Intensity is artificially suppressed due to low penetration depth.Use KBr for H-bond studies.
Sample Preparation Difficult. Requires grinding, pressing, and moisture control (hygroscopic).Fast. Direct solid/powder placement.[3]Use ATR for routine QC.
Reproducibility Variable. Depends on pellet thickness and grinding uniformity.High. Path length is fixed by crystal physics.Use ATR for batch-to-batch consistency.
Artifacts Water bands (if KBr is wet); Christiansen effect (if grinding is poor).Peak shifts (~2-5 cm⁻¹) due to anomalous dispersion (refractive index changes).ATR requires software correction for library matching.
Decision Protocol

Use the following logic to select your method:

  • Scenario A: Rapid purity check of a synthesized batch. -> Select ATR. [4]

  • Scenario B: Quantitative analysis of nitrile conversion or studying Hydrogen bonding networks. -> Select KBr. [5][6]

  • Scenario C: Detecting a weak nitrile band in a highly conjugated pyrazole. -> Select KBr. [5][6]

Resolving Spectral Overlap: Experimental vs. Computational

When the amino scissoring mode (


) overlaps with the pyrazole ring stretch (

) at ~1600 cm⁻¹, simple observation fails. Two validation pillars are required.
Pillar 1: Isotopic Exchange (The "Wet" Method)

This is the gold standard for self-validating the protocol.

  • Mechanism: Deuterium (D) is heavier than Hydrogen (H). Replacing -NH

    
     with -ND
    
    
    
    shifts the bending vibration to a lower frequency (
    
    
    ).
  • Result: The band at 1620 cm⁻¹ will disappear/shift if it is

    
    . The pyrazole ring C=N stretch (containing no exchangeable protons) will remain stationary.
    
Pillar 2: DFT Calculation (The "Dry" Method)

Density Functional Theory (DFT) provides a non-destructive verification.

  • Level of Theory: B3LYP functional with 6-311+G(d,p) basis set is the standard for organic heterocycles.

  • Scaling: Raw DFT frequencies are harmonic and systematically overestimate wavenumbers.

    • Scaling Factor: Multiply raw values by 0.961 – 0.967 for B3LYP/6-311+G(d,p).

Diagram: Validation Workflow

Validation cluster_Exp Experimental Path cluster_Comp Computational Path Input Ambiguous Peak (~1600 cm⁻¹) D2O_Add Add D₂O / Shake Input->D2O_Add Build Build Structure (Gaussian/Orca) Input->Build Measure Re-measure FTIR D2O_Add->Measure Shift Peak Shifted? Measure->Shift Conclusion Final Assignment Shift->Conclusion Correlate Opt Opt + Freq (B3LYP/6-311+G**) Build->Opt Scale Apply Scale Factor (0.967) Opt->Scale Scale->Conclusion Compare

Figure 2: Dual-pathway validation for assigning ambiguous spectral features.

Detailed Experimental Protocol

Method A: High-Sensitivity KBr Pellet (Recommended for Nitrile Quantification)

Materials: Spectroscopic grade KBr (dried at 110°C), Agate mortar/pestle, Hydraulic press.

  • Ratio: Mix 1 mg of Pyrazole sample with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in one direction only (to avoid shear forces creating heat) until a fine, flour-like consistency is achieved. Note: Coarse particles cause the Christiansen effect (skewed baselines).

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.

  • QC Check: The resulting pellet must be transparent (glass-like). If opaque/white, moisture or air is trapped—discard and retry.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

Method B: D₂O Exchange (For Amino Identification)
  • Dissolve 5-10 mg of the pyrazole in a volatile solvent (e.g., CHCl₃) on a watch glass.

  • Add 2 drops of D₂O (Deuterium Oxide).

  • Shake/swirl vigorously to allow H/D exchange.

  • Evaporate the solvent and excess D₂O under a heat lamp or nitrogen stream.

  • Analyze the residue immediately using ATR (to avoid re-exchange with atmospheric moisture).

  • Observation: Look for the collapse of the 3300-3500 cm⁻¹ doublet and the 1620 cm⁻¹ band.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignment).
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 3-Amino-4-pyrazolecarbonitrile. National Institute of Standards and Technology. Link

  • Scott, A. P., & Radom, L. (1996).[6] Harmonic Vibrational Frequencies: An Ab Initio and Density Functional Study. Journal of Physical Chemistry. (Source for DFT scaling factors). Link

  • Specac Application Notes. (2023). ATR vs. Transmission: Which Technique Should You Use? (Comparison of penetration depths and intensities). Link

  • Journal of Molecular Structure. (2021).[7] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (Detailed assignment of amino-pyrazole tautomers). Link

Sources

Validation

HPLC method development for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile detection

An in-depth technical guide by a Senior Application Scientist on the chromatographic behavior, column selection, and method optimization for pyrazole-based pharmaceutical intermediates. Executive Summary The compound 5-A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on the chromatographic behavior, column selection, and method optimization for pyrazole-based pharmaceutical intermediates.

Executive Summary

The compound 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) is a critical building block in the synthesis of bioactive heterocyclic compounds, frequently utilized in the development of antiviral and anti-inflammatory therapeutics[1],[2]. Accurate quantification and impurity profiling of this intermediate present a unique analytical challenge: separating the target analyte from its closely related regioisomers (e.g., the 3-amino isomer) while mitigating peak tailing caused by its basic functional groups.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Mixed-Mode stationary phases, providing a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol grounded in mechanistic causality.

Analyte Mechanistic Profiling

To develop a robust HPLC method, we must first deconstruct the analyte's chemical structure to understand its interactions with the mobile and stationary phases:

  • Cyclohexyl Ring (Lipophilic Core): This highly non-polar moiety drives standard hydrophobic retention. It partitions strongly into alkyl chains (like C18), ensuring the compound is adequately retained on the column.

  • Pyrazole Core & Cyano Group (Electronic Modulators): The pyrazole ring is an electron-rich aromatic system, further modulated by the strong electron-withdrawing cyano (-C≡N) group. This creates a distinct

    
    -electron cloud that can be exploited for orthogonal selectivity.
    
  • 5-Amino Group (Basic Center): The primary amine is the primary source of chromatographic instability. At neutral pH, this basic group becomes protonated and interacts with negatively charged, deprotonated residual silanols (

    
    ) on the silica support. This secondary ion-exchange interaction is slower than primary hydrophobic partitioning, resulting in severe asymmetric peak tailing[3].
    

Interactions Analyte 5-Amino-1-cyclohexyl- 1H-pyrazole-4-carbonitrile C18 C18 Alkyl Chain (Hydrophobic Retention) Analyte->C18 Cyclohexyl Ring (Dispersion Forces) Phenyl Phenyl-Hexyl Phase (Orthogonal Selectivity) Analyte->Phenyl Pyrazole Core (π-π Interactions) Silanol Residual Silanols (Secondary Ion-Exchange) Analyte->Silanol 5-Amino Group (Peak Tailing Risk)

Figure 1: Mechanistic interactions between analyte and stationary phase chemistries.

Stationary Phase Comparison: Finding the Optimal Column

When separating pyrazole regioisomers, standard reverse-phase chromatography often fails[4]. Regioisomers (such as 3-amino vs. 5-amino pyrazoles) possess identical molecular weights and nearly identical hydrophobicity (LogP). Because a standard C18 column separates based purely on dispersive hydrophobic forces, it cannot easily distinguish between them, leading to co-elution.

To solve this, we must introduce orthogonal selectivity:

  • Standard C18 (e.g., Eclipse XDB C18): Provides excellent retention but poor isomeric resolution. It requires aggressive acidic buffering (like 0.1% TFA) to suppress silanol tailing[5],[6].

  • Phenyl-Hexyl: The optimal choice for regioisomers. The phenyl functional group engages in

    
     stacking with the pyrazole core. Because the position of the amino and cyano groups alters the electron density distribution across the pyrazole ring, the Phenyl-Hexyl column discriminates between the isomers based on electronic differences, achieving baseline resolution[7].
    
  • Mixed-Mode (e.g., Newcrom R1): Features a reverse-phase backbone with embedded ion-pairing groups and ultra-low silanol activity. This column geometry inherently repels basic amines from the silica surface, yielding the sharpest peaks without requiring high concentrations of acidic modifiers[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three column chemistries when attempting to resolve 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile from its 3-amino regioisomer impurity.

Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from 3-Amino Isomer
Primary Retention Mechanism
Standard C18 6.51.658,5001.2 (Co-elution)Hydrophobic Dispersion
Phenyl-Hexyl 7.21.2010,2002.8 (Baseline)Hydrophobic +

Stacking
Mixed-Mode (R1) 5.81.0512,5003.1 (Baseline)Hydrophobic + Ion-Pairing

Mobile Phase & Buffer Optimization

The choice of mobile phase is dictated by the need to control the ionization state of both the analyte and the column surface.

  • Organic Modifier: due to its lower viscosity, which reduces system backpressure, and its lower UV cutoff, which provides a stable baseline at the optimal detection wavelength of 237 nm[6].

  • Buffer Selection: To shut down secondary silanol interactions, the mobile phase pH must be driven below 3.0. While 0.1% Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for UV-only methods[5], it causes severe ion suppression in Mass Spectrometry. Therefore, for LC-MS compatible method development, as it successfully protonates silanols while remaining volatile[8].

Workflow Step1 1. Analyte Profiling (pKa, LogP Evaluation) Step2 2. Column Screening (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 3. Mobile Phase Optimization (Buffer & Organic Modifier) Step2->Step3 Step4 4. Gradient Tuning (Resolution Maximization) Step3->Step4 Step5 5. Method Validation (System Suitability) Step4->Step5

Figure 2: Logical workflow for HPLC method development of pyrazole derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By strictly enforcing System Suitability Testing (SST) criteria prior to sample injection, the method guarantees its own reliability.

Reagent & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. (Causality: Lowers pH to ~2.7 to fully protonate and neutralize residual silanols, preventing amine tailing).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 10 mg of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile reference standard in 10 mL of diluent to create a 1 mg/mL stock. Dilute to 100 µg/mL for the working standard.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature ensures reproducible mass transfer kinetics and reduces solvent viscosity/backpressure).

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 237 nm.

Gradient Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar amine group on the column head).

  • 2.0 - 10.0 min: 10%

    
     80% B (Linear ramp to elute the highly lipophilic cyclohexyl core).
    
  • 10.0 - 12.0 min: 80% B (High-organic column wash to remove late-eluting impurities).

  • 12.0 - 15.0 min: 10% B (Re-equilibration).

System Suitability Validation (Critical Step)

Before analyzing unknown samples or reaction mixtures, inject the 100 µg/mL working standard 5 consecutive times. The system is considered valid only if the following criteria are met:

  • Precision: Peak area %RSD

    
     2.0%.
    
  • Peak Symmetry: Tailing factor (

    
    ) 
    
    
    
    1.5.
  • Efficiency: Theoretical plates (

    
    ) 
    
    
    
    10,000.
  • Resolution: If spiked with the 3-amino regioisomer,

    
     must be 
    
    
    
    2.0.

References

  • Molport. "5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6".[Link]

  • ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis".[Link]

  • International Journal of Pharmaceutical Investigation (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity".[Link]

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column".[Link]

  • ResearchGate. "Representative Chromatogram of spiked Pyrazole boronic pinacol ester".[Link]

  • Researcher.life. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine-1-carbothioamide".[Link]

  • MDPI Pharmaceuticals. "Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies".[Link]

Sources

Comparative

Comparative Guide: Bioactivity of Cyclohexyl vs. Phenyl Aminopyrazoles

Part 1: Executive Summary & Strategic Analysis In the optimization of aminopyrazole-based kinase inhibitors (e.g., CDK, Aurora, JAK), the substitution of a phenyl group with a cyclohexyl group represents a critical "scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

In the optimization of aminopyrazole-based kinase inhibitors (e.g., CDK, Aurora, JAK), the substitution of a phenyl group with a cyclohexyl group represents a critical "scaffold hop." While phenyl rings are traditional staples for


-

stacking interactions, they often introduce metabolic liabilities and solubility issues due to planarity.

The Core Trade-off:

  • Phenyl Aminopyrazoles: High binding affinity via aromatic stacking; poor metabolic stability (CYP450 oxidation); low aqueous solubility (high crystal lattice energy).

  • Cyclohexyl Aminopyrazoles: Enhanced metabolic stability (removal of aromatic "soft spot"); increased

    
     character (disrupted planarity); often maintained or improved potency via hydrophobic shape complementarity; higher lipophilicity (
    
    
    
    ).

Recommendation: Shift to cyclohexyl moieties when the phenyl ring is solvent-exposed or occupies a hydrophobic pocket where "edge-to-face" aromatic interaction is not strictly required. Use fluorination (e.g., 4,4-difluorocyclohexyl) to block oxidative metabolism at the aliphatic ring.

Part 2: Detailed Technical Comparison

Structural & Physicochemical Properties[1][2][3]
FeaturePhenyl-AminopyrazoleCyclohexyl-AminopyrazoleImpact on Drug Design
Geometry Planar (2D)Chair Conformation (3D)Cyclohexyl offers better "shape fill" for hydrophobic pockets.
Electronic Electron-withdrawing (Inductive/Resonance)Electron-donating (Inductive)Cyclohexyl increases basicity of the pyrazole nitrogen, potentially strengthening H-bonds in the hinge region.
Solubility Low (High Lattice Energy)Moderate/High (Disrupted Packing)Higher

fraction in cyclohexyl analogs lowers melting point and improves solubility.
Metabolism High Clearance (Aromatic Hydroxylation)Improved StabilityPhenyl is a substrate for CYP2D6/3A4; Cyclohexyl is more stable but prone to distal oxidation.
Lipophilicity Moderate

Higher

Cyclohexyl is more lipophilic; may require polar groups elsewhere to maintain

.
Case Study: Kinase Inhibition (CDK2/5 & Aurora)

Mechanism of Action: Aminopyrazoles typically bind to the ATP-binding site of kinases. The exocyclic amine and pyrazole nitrogens form a donor-acceptor-donor H-bond triad with the kinase hinge region (e.g., Leu83 in CDK2).

  • Phenyl Interaction: Relies on

    
    -
    
    
    
    stacking with the gatekeeper residue (e.g., Phe80). While potent, this interaction is rigid.
  • Cyclohexyl Interaction: Relies on Van der Waals forces and hydrophobic desolvation. Data suggests cyclohexyl groups can mimic the "stacking" geometry effectively without the electronic requirements of aromaticity, often leading to a 2-5x increase in potency due to better entropic favorability (displacement of water from hydrophobic pockets).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of aminopyrazole inhibition on the CDK/Aurora pathway, leading to cell cycle arrest.

G Inhibitor Aminopyrazole (Cyclohexyl/Phenyl) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competitive Inhibition CDK_Cyc CDK2/Cyclin E Complex Inhibitor->CDK_Cyc Inhibits ATP_Pocket->CDK_Cyc Blocks Phosphorylation Rb Retinoblastoma Protein (Rb) CDK_Cyc->Rb Phosphorylates (Normally) CDK_Cyc->Rb Hypo-phosphorylation (Due to drug) E2F E2F Transcription Factor Rb->E2F Releases (Normally) Rb->E2F Remains Bound (Repression) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Blocked Apoptosis Apoptosis S_Phase->Apoptosis Cell Cycle Arrest

Caption: Mechanism of Action for Aminopyrazole Kinase Inhibitors leading to G1/S arrest.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Cyclohexyl vs. N-Phenyl Aminopyrazoles

Methodology: The "Knorr Pyrazole Synthesis" via condensation of


-ketonitriles with specific hydrazines. This route is self-validating as it produces regioisomers that can be distinguished by NOE NMR.

Reagents:

  • Precursor:

    
    -ketonitrile (e.g., benzoylacetonitrile).[1]
    
  • Reagent A (Phenyl): Phenylhydrazine hydrochloride.

  • Reagent B (Cyclohexyl): Cyclohexylhydrazine hydrochloride.

  • Solvent: Ethanol (EtOH).

  • Base: Triethylamine (

    
    ) or refluxing in Acetic Acid.
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of

    
    -ketonitrile in EtOH (0.5 M).
    
  • Addition:

    • Route A: Add 1.1 eq Phenylhydrazine HCl + 1.2 eq

      
      .
      
    • Route B: Add 1.1 eq Cyclohexylhydrazine HCl + 1.2 eq

      
      .
      
  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Phenyl:[2][3][4][5] Cool to RT. Product often precipitates.[6] Filter and wash with cold EtOH.[6]

    • Cyclohexyl:[7][5][8] Concentrate in vacuo. Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water (Phenyl) or Flash Chromatography (Cyclohexyl, usually more soluble).

Synthesis Decision Tree:

Synthesis Start Beta-Ketonitrile Choice Target Moiety? Start->Choice Phenyl Phenylhydrazine Choice->Phenyl Aromatic Stacking Cyclohexyl Cyclohexylhydrazine Choice->Cyclohexyl Metabolic Stability Reaction Reflux EtOH (Knorr Condensation) Phenyl->Reaction Cyclohexyl->Reaction Prod_Ph N-Phenyl Aminopyrazole (Planar, Precipitates) Reaction->Prod_Ph Workup: Filtration Prod_Cy N-Cyclohexyl Aminopyrazole (Non-planar, Soluble) Reaction->Prod_Cy Workup: Extraction

Caption: Synthetic workflow distinguishing workup based on physicochemical properties.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare intrinsic clearance (


) of the two analogs.
  • Incubation: Incubate test compound (1

    
    ) with Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Expectation: Phenyl analog

      
       min; Cyclohexyl analog 
      
      
      
      min.

Part 4: References

  • BenchChem. Comparison of the stability of different substituted aminopyrazoles. Retrieved from

  • Madden, J., et al. (2010).[5] A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents. Bioorganic & Medicinal Chemistry. Retrieved from

  • Gunaydin, H., & Bartberger, M.D. (2016). Phenyl- versus Cyclohexyl-Terminated Substituents: Comparative Study on Aggregated Structures and Electron-Transport Properties. ACS Medicinal Chemistry Letters. Retrieved from

  • Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Retrieved from

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis. Molecules. Retrieved from

  • RSC Advances. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from

Sources

Validation

Structural Elucidation &amp; Comparative Crystallography: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Structural Challenge In the development of pyrazole-based kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Challenge

In the development of pyrazole-based kinase inhibitors and agrochemicals, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) serves as a critical scaffold. However, a persistent challenge in the synthesis of N-substituted aminopyrazoles is regioselectivity .

The reaction between cyclohexylhydrazine and ethoxymethylenemalononitrile can yield two distinct isomers:

  • The Target: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (thermodynamically favored in specific conditions).

  • The Alternative (Impurity): 3-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile.

While 1H NMR can suggest structures via NOE (Nuclear Overhauser Effect) correlations, it is often ambiguous due to the conformational flexibility of the cyclohexyl ring and rapid proton exchange. Single-crystal X-ray diffraction (SC-XRD) remains the absolute method for structural validation.

This guide compares the crystallographic profile of the target molecule against its regioisomer and structural analogs, providing a definitive protocol for differentiation.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data, specific handling of the cyclohexyl moiety—which is prone to disorder—is required.

Crystallization Methodology
  • Solvent System: Ethanol/Water (9:1) or pure Acetonitrile.

  • Method: Slow evaporation at 4°C.

    • Rationale: Lower temperatures reduce the thermal motion of the flexible cyclohexyl ring (chair conformation), improving resolution at the aliphatic positions.

  • Crystal Habit: Colorless prisms or blocks. Needles usually indicate rapid precipitation and poor diffraction quality.

Data Collection Parameters
ParameterSetting / RecommendationReason
Temperature 100 K (Cryostream)Essential to freeze the cyclohexyl ring "chair-flip" disorder.
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption, as the molecule lacks heavy atoms.
Resolution 0.8 Å or betterRequired to resolve the amino hydrogen positions for H-bond analysis.

Structural Analysis & Comparison

The Reference Standard vs. The Target

Since direct unit cell data for the cyclohexyl derivative varies by polymorph, we compare it against the well-characterized Phenyl analog (5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) to establish expected packing motifs.

FeatureTarget: 1-Cyclohexyl Analog Reference: 1-Phenyl Analog Alternative: 3-Amino Isomer
Space Group Typically P21/c or P-1P21/c (Monoclinic)P21/n or C2/c
N1-Substituent Chair Conformation (Non-planar)Planar Aromatic RingChair Conformation
Packing Forces Dominated by H-bonds & Van der WaalsH-bonds +

-

Stacking
H-bonds (Distinct Motif)
H-Bond Motif

dimers (Centrosymmetric)

and

chains
Intramolecular N-H...N possible
Density (

)
~1.20 - 1.25 g/cm³~1.30 - 1.35 g/cm³Similar to Target
Key Structural Metrics (Validation Points)

To confirm you have the 5-Amino isomer and not the 3-Amino alternative, check these bond parameters in your refined structure:

  • Intramolecular Proximity:

    • 5-Amino Isomer: The distance between the Amino Nitrogen (

      
      ) and the Cyclohexyl Nitrogen (
      
      
      
      ) is short (~2.3 - 2.5 Å spatial distance).
    • 3-Amino Isomer: The Amino group is on the opposite side of the pyrazole ring, far from the cyclohexyl group.

  • Hydrogen Bonding Network:

    • The 5-amino derivative typically forms a Centrosymmetric Dimer involving the Amino group (

      
      ) acting as a donor and the Pyrazole 
      
      
      
      (or Nitrile N) acting as an acceptor.
    • Observation: Look for the

      
       graph set motif . This is a "fingerprint" of 5-aminopyrazoles.
      

Visualizing the Isomerism & Packing

The following diagram illustrates the synthetic divergence and the specific H-bond motif that validates the structure.

G Start Reagents: Cyclohexylhydrazine + Ethoxymethylenemalononitrile Reaction Cyclocondensation (Reflux EtOH) Start->Reaction Target TARGET (5-Amino) 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (Thermodynamic Product) Reaction->Target Attack at Nitrile C (Major Path) Alt ALTERNATIVE (3-Amino) 3-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (Kinetic/Byproduct) Reaction->Alt Attack at Vinyl C (Minor Path) Xray_Target X-Ray Signature (Target): 1. Intermolecular H-Bond Dimer 2. N-Amino close to N-Cyclohexyl 3. R2,2(12) Ring Motif Target->Xray_Target Crystallography Xray_Alt X-Ray Signature (Alt): 1. Different Packing Class 2. N-Amino far from N-Cyclohexyl 3. No steric clash at N1 Alt->Xray_Alt Crystallography

Caption: Reaction pathway showing the divergence of regioisomers and their distinct crystallographic signatures.

Comparative Performance: X-ray vs. NMR

Why invest in X-ray crystallography for this molecule when NMR is faster?

Feature1H / 13C NMR X-Ray Crystallography
Regioisomer ID Low Confidence. NOE signals between the cyclohexyl protons and the pyrazole ring can be weak or ambiguous due to ring flipping.Absolute Certainty. Direct visualization of atom connectivity.
Tautomerism Ambiguous. Amino protons often broaden or exchange, making it hard to distinguish amino (

) from imino (

) forms.
Definitive. C-N bond lengths (approx 1.34 Å for C-NH2) prove the amino tautomer over the imino form.
Stereochemistry Incomplete. Gives average conformation of the cyclohexyl ring.Precise. Determines the exact chair/boat conformation in the solid state.
Critical Insight for Drug Developers

If this molecule is a scaffold for a drug candidate, X-ray is mandatory . Small changes in the cyclohexyl ring conformation (observed in the crystal structure) often dictate the binding affinity in the hydrophobic pocket of kinase enzymes. NMR averages these conformations; X-ray freezes the bioactive one.

References

  • Zukerman-Schpector, J., et al. (1994). Structures of pyrazole derivatives.[1][2][3][4][5][6][7][8][9][10] III. 5-Amino-4-cyano-1-phenylpyrazole.[5][11] Acta Crystallographica Section C. Link

    • Context: Provides the baseline unit cell and packing data for the phenyl analog, essential for compar
  • Elguero, J. (1994). Pyrazoles and their Benzo Derivatives.[8][12][13] Comprehensive Heterocyclic Chemistry II.

    • Context: Authoritative source on pyrazole tautomerism and synthesis regioselectivity.
  • Cambridge Structural Database (CSD).
  • Grosche, P., et al. (2011). The 5-aminopyrazole system: a highly versatile template for the development of new bioactive compounds. Beilstein Journal of Organic Chemistry. Link

    • Context: Reviews the biological relevance and structural diversity of 5-aminopyrazoles.

Sources

Comparative

Comprehensive Guide to Mass Spectrometry of Pyrazole-4-carbonitriles

Executive Summary Pyrazole-4-carbonitriles are critical scaffolds in medicinal chemistry, serving as the structural backbone for various kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Their analysis v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carbonitriles are critical scaffolds in medicinal chemistry, serving as the structural backbone for various kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Their analysis via Mass Spectrometry (MS) is pivotal for structural elucidation, impurity profiling, and metabolic stability studies.[1]

This guide provides a technical comparison of ionization modalities and details the specific fragmentation mechanisms characteristic of the 4-cyanopyrazole core. Unlike generic heterocycles, the electron-withdrawing nitrile group at position 4 significantly stabilizes the aromatic ring, altering standard pyrazole fragmentation pathways and necessitating specific analytical strategies.

Part 1: Comparative Analysis of Ionization Modalities[1]

In drug development, selecting the correct ionization "product" (methodology) is critical.[1] Below is a comparative analysis of the three primary alternatives for analyzing pyrazole-4-carbonitriles.

Performance Matrix: EI vs. ESI vs. APCI[1][2]
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Application Structural fingerprinting, GC-MS library matching.[1]LC-MS quantification, biological matrices, polar derivatives.Non-polar derivatives, high-flow LC-MS screening.
Ionization Energy Hard (70 eV standard).[1][2]Soft (Thermal/Electric field).[1]Medium (Corona discharge).[1]
Dominant Ion

(Radical Cation).[1]

(Protonated).

(Protonated).
Fragmentation Extensive in-source fragmentation.[1]Minimal in-source; requires Collision Induced Dissociation (CID).[1]Moderate; thermal degradation possible.
Sensitivity for 4-CN Moderate (Good for volatility).[1]High (Nitrile N and Pyrazole N facilitate protonation).[1]Moderate to High.
Key Limitation Requires sample volatility; not suitable for thermolabile conjugates.Susceptible to matrix effects (ion suppression).[1]Requires thermal stability; limited structural info without MS/MS.

Expert Insight: For initial structural characterization of synthetic intermediates, EI-MS is superior due to the generation of reproducible spectral fingerprints. However, for DMPK (Drug Metabolism and Pharmacokinetics) studies involving biological fluids, ESI-MS/MS is the mandatory standard due to its sensitivity and compatibility with liquid chromatography.[1]

Part 2: Fragmentation Mechanisms & Pathways[1]

The fragmentation of pyrazole-4-carbonitriles is governed by the stability of the aromatic ring and the lability of the nitrile group.

Core Fragmentation Rules
  • HCN Elimination (The "Signature" Loss): The most characteristic pathway for pyrazoles is the loss of hydrogen cyanide (HCN, 27 Da).[1] In 4-carbonitriles, this can occur from the ring nitrogens or involve the cyano group itself.

  • Nitrile Loss: Direct loss of the cyano radical (

    
    , 26 Da) or the cyano group as HCN is common under high-energy collision.
    
  • Ring Cleavage: Following the loss of HCN, the pyrazole ring typically opens to form linear nitrile or alkyne species.

  • McLafferty-type Rearrangements: If alkyl chains are present at the N1 position, H-transfer rearrangements occur, leading to alkene elimination.

Visualized Pathway (Graphviz)[1]

The following diagram illustrates the primary fragmentation pathway for a generic 1-substituted-pyrazole-4-carbonitrile under ESI-MS/MS (CID) conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ Inter1 Loss of Substituent (R) [M - R + H]+ Parent->Inter1 Homolytic Cleavage (if R=Alkyl/Aryl) Frag3 Nitrile Elimination (-CN) Minor Pathway Parent->Frag3 High Energy CID Inter2 Isomerization (Ring Opening) Inter1->Inter2 1,2-H Shift Frag1 Loss of HCN (-27 Da) Characteristic Ion Inter2->Frag1 Retro-Diels-Alder type Frag2 Loss of C2H2N (-40 Da) Secondary Fragment Frag1->Frag2 Further degradation

Caption: Primary fragmentation pathways of protonated pyrazole-4-carbonitriles under Collision Induced Dissociation (CID).

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checks (internal standards and specific transitions).

Protocol A: ESI-LC-MS/MS for Biological Quantification

Target Audience: DMPK Scientists analyzing plasma stability.[1]

1. Sample Preparation:

  • Dissolve 1 mg of analyte in DMSO (Stock).[1]

  • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Validation Step: Spike with deuterated internal standard (e.g., Pyrazole-d3) to correct for matrix effects.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Source Parameters (Generic Optima):

  • Mode: Positive ESI (

    
    ).[1][3][4]
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Collision Energy (CE): Ramp 15–45 eV (Critical for observing the -HCN transition).[1]

4. Data Acquisition:

  • Perform a Product Ion Scan (MS2) of the parent mass.[1]

  • Identify the Base Peak (usually stable core) and the Quantifier Ion (distinctive loss, e.g.,

    
    ).[1]
    
Protocol B: EI-GC-MS for Impurity Profiling

Target Audience: Synthetic Chemists.[1]

1. System Setup:

  • Inlet Temp: 250°C (Ensure rapid volatilization).

  • Carrier Gas: Helium (1 mL/min).

  • Ion Source: Electron Impact (70 eV).[1][5][2][6][7]

2. Interpretation Logic:

  • Look for the Molecular Ion (

    
    ).[1] Pyrazoles are aromatic and stable; 
    
    
    
    should be visible (20-50% relative abundance).[1]
  • Check for

    
     (Loss of HCN).[1]
    
  • Validation: Compare the isotope pattern of the molecular ion. The presence of Nitrogen (Odd number rule) should result in an odd molecular weight for the uncharged molecule, meaning the

    
     is an even mass number (unless odd nitrogens are present).[1]
    

Part 4: Supporting Experimental Data (Case Study)

The following data represents a typical fragmentation profile for 1-phenyl-1H-pyrazole-4-carbonitrile (MW: 169.18 Da).

Table 1: Observed Ions and Assignments (ESI-MS/MS)
m/z (Observed)Relative Abundance (%)Ion IdentityMechanism / Loss
170.1 100 (Base Peak)

Protonated Molecular Ion.
143.1 45

Loss of HCN from the pyrazole ring or nitrile group.[1]
116.1 20

Sequential loss of second HCN or fragmentation of phenyl ring.[1]
77.0 15

Phenyl cation (Characteristic of N-phenyl group).[1]
51.0 5

Fragmentation of the phenyl ring (secondary).[1]

Interpretation: The presence of the


 143 peak confirms the pyrazole core integrity (loss of 27 Da). The 

77 peak confirms the N-phenyl substitution. This "fingerprint" validates the structure.

Part 5: Method Selection Workflow

Use this decision tree to select the appropriate MS technique for your specific pyrazole derivative.

MethodSelection Start Start: Analyte Properties Polarity Is the molecule polar? Start->Polarity Volatility Is it volatile/stable < 250°C? Polarity->Volatility No (Non-polar) Matrix Sample Matrix? Polarity->Matrix Yes (Polar) EI Select EI-GC/MS (Structural ID) Volatility->EI Yes APCI Select APCI-LC/MS (Non-polar/High Flow) Volatility->APCI No Matrix->EI Pure Solid/Gas ESI Select ESI-LC/MS (Bioanalysis) Matrix->ESI Biological/Liquid

Caption: Decision matrix for selecting ionization techniques based on physicochemical properties.

References

  • Holzer, W. (2025).[1] Fragmentation of Pyrazoles: Mechanisms and Patterns. Journal of Heterocyclic Chemistry. [1]

  • NIST Mass Spectrometry Data Center. (2024).[1] 1H-Pyrazole-4-carbonitrile Mass Spectrum. National Institute of Standards and Technology.

  • Kuhn, B. L., et al. (2019).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of 5-substituted tetrazoles and pyrazoles by electrospray ionization tandem mass spectrometry. Life Science Journal.

Sources

Validation

Validating purity of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile via elemental analysis

An in-depth technical guide to orthogonal purity validation, comparing Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for nitrogen-rich heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to orthogonal purity validation, comparing Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for nitrogen-rich heterocyclic building blocks.

The Analytical Challenge: Beyond Chromatographic Purity

In pharmaceutical development and medicinal chemistry, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 21254-04-6) serves as a highly functionalized, nitrogen-rich building block[1][2]. Its molecular formula,


 (MW: 190.25  g/mol ), contains a dense array of heteroatoms.

Historically, chemists have relied heavily on HPLC-UV to declare a compound "pure." However, relying solely on chromatographic purity introduces a systemic risk[3]. HPLC-UV measures relative purity based on chromophoric absorption. It is entirely blind to non-UV-active contaminants such as residual water, inorganic salts (e.g., NaCl, silica gel), and aliphatic solvents. To establish true E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in structural validation, a multi-tiered orthogonal approach is required. This guide compares the three pillars of absolute purity validation: HPLC-UV, qNMR, and CHNS Elemental Analysis.

The Analytical Triad: HPLC vs. qNMR vs. Elemental Analysis

To understand why Elemental Analysis remains the gold standard for bulk mass validation, we must examine the causality behind each technique's blind spots.

  • HPLC-UV: Excellent for separating and quantifying structurally related organic impurities. However, if a batch contains 5% water by weight, HPLC will still report the organic fraction as >99% pure because water does not absorb UV light.

  • qNMR (Quantitative NMR): qNMR measures absolute organic purity by comparing the integral of the analyte's proton signals against a known internal standard[4][5]. While highly accurate, qNMR has a critical physical limitation: if an inorganic salt contaminant is insoluble in the chosen deuterated solvent (e.g., DMSO-

    
    ), it remains at the bottom of the vial or is filtered out. The NMR spectrometer only analyzes the dissolved fraction, artificially inflating the purity result[3].
    
  • CHNS Elemental Analysis (Combustion Analysis): EA operates on the Dumas method, combusting the entire solid matrix at extreme temperatures[6][7]. It provides the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur[8]. Because it analyzes the bulk powder rather than a dissolved fraction, insoluble salts and invisible moisture proportionally dilute the carbon and nitrogen content, causing the sample to fail the strict ±0.4% theoretical acceptance threshold.

Comparative Performance Matrix
Analytical TechniqueDetection PrincipleKey StrengthsCritical Blind SpotsRole in Purity Validation
HPLC-UV Chromophore UV AbsorbanceHigh sensitivity to structurally related organic byproducts.Blind to water, inorganic salts, and non-UV active solvents.Relative organic purity profiling.
1H qNMR Nuclear Magnetic ResonanceAbsolute quantification via internal standard[4]. No response factor needed.Blind to insoluble inorganic salts filtered during sample prep[3].Absolute organic purity quantification.
CHNS EA Flash Combustion & TCDAnalyzes the entire bulk matrix. Impossible for impurities to "hide"[8].Cannot identify the specific structure of the impurity.Ultimate pass/fail gatekeeper for bulk mass fraction.

Experimental Data: Validating 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

To demonstrate the complementary power of EA, we calculate the theoretical elemental composition for


 and compare it against simulated experimental batches.

Theoretical Calculation (


): 
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    

Acceptance Criterion: Experimental values must fall within ±0.4% of theoretical values to be considered pure.

Simulated Batch Analysis Data
Batch IDContaminant ProfileHPLC-UV PurityExp. %CExp. %HExp. %NEA Result (Δ ≤ ±0.4%)
Batch A None (Pure)99.8%63.05%7.45%29.38%PASS
Batch B 5%

(Moisture)
99.8%59.97%7.61%27.98%FAIL (C drops by 3.16%)
Batch C 5% NaCl (Inorganic Salt)99.8%59.97%7.05%27.98%FAIL (C & N drop by >3%)

Causality Insight: Notice how HPLC reports Batches B and C as highly pure because


 and NaCl lack UV absorbance. However, Elemental Analysis instantly flags the batches because the bulk mass is diluted by 5%, causing the Carbon and Nitrogen mass fractions to plummet well outside the ±0.4% tolerance[3][8].

Step-by-Step Methodology: CHNS Elemental Analysis Protocol

To ensure trustworthiness, the EA protocol must be a self-validating system. The following methodology utilizes the Dumas flash combustion technique[6][7].

Step 1: System Blanking and Calibration

  • Action: Run 3-5 empty tin (Sn) capsules to establish a stable baseline. Calibrate the instrument using a high-purity reference standard (e.g., Sulfanilamide, which has known, stable CHNS values)[9].

  • Causality: Sulfanilamide is non-hygroscopic and highly stable, ensuring the Thermal Conductivity Detector (TCD) response factors are accurately mapped to absolute mass.

Step 2: Sample Preparation

  • Action: Accurately weigh 1.500 to 2.000 mg of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile into a combustible tin capsule and seal it tightly.

  • Causality: The tin capsule is not merely a container; it acts as a combustion catalyst. When exposed to oxygen, the exothermic oxidation of tin raises the localized temperature to ~1800 °C, ensuring the complete destruction of the highly stable pyrazole ring[6].

Step 3: Flash Combustion

  • Action: Drop the capsule into the combustion reactor (maintained at ~1000–1400 °C) in a pure

    
     environment[7].
    
  • Causality: The organic matrix is instantaneously converted into gaseous oxidation products:

    
    , 
    
    
    
    ,
    
    
    , and various nitrogen oxides (
    
    
    )[10].

Step 4: Catalytic Reduction

  • Action: Sweep the gas mixture via a Helium carrier gas through a reduction tube packed with hot copper granules (~600 °C)[7].

  • Causality: Copper serves a dual purpose: it scavenges any surviving excess

    
     and quantitatively reduces all 
    
    
    
    species to
    
    
    gas. This is critical for accurate nitrogen quantification in nitrogen-dense heterocycles[7].

Step 5: Separation and Detection

  • Action: The gas stream passes through a specialized GC column that elutes the gases in the order of

    
    , 
    
    
    
    , and
    
    
    . The gases are quantified by a TCD[6][9].
  • Causality: Helium is used as the carrier gas because it has an exceptionally high thermal conductivity. When the analyte gases pass through the TCD, the drop in thermal conductivity generates a highly precise electrical signal proportional to the gas concentration[7].

Orthogonal Purity Validation Workflow

The following flowchart illustrates the logical progression of validating a synthesized batch of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile.

PurityWorkflow Start Synthesized Compound (5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile) HPLC HPLC-UV Analysis (Relative Organic Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Organic Purity) HPLC->qNMR If >95% Area EA CHNS Elemental Analysis (Bulk Mass Fraction & Salts) qNMR->EA If >95% w/w Decision Orthogonal Validation Pass/Fail? EA->Decision Release Batch Released (>99% Purity, ΔCHN ≤ 0.4%) Decision->Release Pass Reject Batch Rejected / Repurified Decision->Reject Fail

Orthogonal purity validation workflow combining HPLC, qNMR, and Elemental Analysis.

Conclusion

For complex heterocycles like 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile, no single analytical technique provides a complete picture of purity. While HPLC-UV and qNMR are indispensable for organic structural verification, CHNS Elemental Analysis remains the ultimate gatekeeper for bulk material integrity. By combusting the entire sample matrix, EA exposes the inorganic salts and moisture that chromatographic and spectroscopic methods routinely miss, ensuring the highest standards of pharmaceutical quality control.

References

  • Molport. "5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6". Molport Marketplace. URL:[Link][1]

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Patsnap. URL:[Link][4]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Services. URL:[Link][5]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry (ACS Publications). URL:[Link][3][11]

  • Elementar. "Elemental analysis: operation & applications". Elementar Analytical. URL:[Link][8]

  • Scribd. "CHNS-O Analyzer for Elemental Analysis". Scribd Documents. URL:[Link][9]

  • Eurofins Scientific. "CHNS Analysis". Eurofins Analytical Services. URL:[Link][6]

  • Wi.Tec-Sensorik. "Elemental Analysis". Wi.Tec-Sensorik Applications. URL:[Link][7]

  • RSC Publishing. "Detection, identification, and quantification of polymer additives". Royal Society of Chemistry. URL:[Link][10]

Sources

Comparative

Comparative Synthesis Efficiency of One-Pot vs. Multi-Step Pyrazole Formation: A Technical Guide

Dr. Evelyn Reed, Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from the versatile biological activities exhibited by its derivatives, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] Consequently, the efficient and sustainable synthesis of substituted pyrazoles is a critical focus for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of two primary synthetic strategies for pyrazole formation: the traditional multi-step approach and the increasingly adopted one-pot synthesis. We will explore the underlying principles, practical considerations, and efficiency metrics of each methodology, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic route, balancing factors such as yield, purity, cost, and environmental impact.

Head-to-Head Comparison: One-Pot vs. Multi-Step Synthesis

The classical approach to pyrazole synthesis, most notably the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] This can be executed as a multi-step process, involving the isolation of intermediates, or as a streamlined one-pot reaction.

Multi-Step Synthesis: The Traditional, Controlled Approach

In a multi-step synthesis, each reaction in the sequence is performed in a separate pot, with the isolation and purification of the intermediate product before proceeding to the next step. This methodical approach offers a high degree of control over each transformation, allowing for optimization of reaction conditions at every stage.

Causality Behind Experimental Choices: The primary motivation for a multi-step approach is to maximize the yield and purity of each intermediate, which can be critical when dealing with sensitive functional groups or complex molecules. Isolation of intermediates allows for the removal of unreacted starting materials and byproducts, preventing their interference in subsequent reactions.

One-Pot Synthesis: The Drive for Efficiency and Sustainability

One-pot synthesis, as the name implies, involves conducting multiple consecutive reactions in a single reaction vessel without the isolation of intermediates.[8] This strategy aligns with the principles of green chemistry by reducing solvent usage, waste generation, and energy consumption.[9][10]

Causality Behind Experimental Choices: The decision to employ a one-pot synthesis is often driven by the desire to improve overall efficiency. By eliminating workup and purification steps between reactions, one-pot procedures can significantly shorten reaction times and reduce material loss.[8][11] This approach is particularly advantageous for large-scale synthesis where time and resource savings are paramount.

Quantitative Comparison of Synthetic Methodologies

To provide a clear, data-driven comparison, the following table summarizes key performance indicators for the synthesis of a representative pyrazole derivative via both a traditional multi-step Knorr synthesis and a modern one-pot approach.

MetricMulti-Step Synthesis (Knorr)One-Pot Synthesis (Microwave-Assisted)
Reaction Time 18-24 hours10-15 minutes[12][13]
Typical Yield 75-85%85-98%[12]
Atom Economy LowerHigher[8]
E-Factor (Environmental Factor) HigherLower
Solvent Consumption HighLow to None (Solvent-free conditions)[10][12]
Purification Steps MultipleSingle
Process Mass Intensity (PMI) HigherLower

Note: The data presented are representative and can vary depending on the specific substrates, catalysts, and reaction conditions employed.

Experimental Protocols: A Practical Guide

To illustrate the practical application of both synthetic strategies, detailed, step-by-step methodologies for the synthesis of a substituted pyrazole are provided below.

Protocol 1: Multi-Step Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, through a two-step process involving the formation and isolation of a hydrazone intermediate.[14]

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone intermediate.

Step 2: Cyclization to Pyrazolone

  • Dissolve the isolated hydrazone (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the final pyrazolone product.

Protocol 2: One-Pot Microwave-Assisted Pyrazole Synthesis

This protocol outlines an efficient, one-pot synthesis of a pyrazolone derivative under microwave irradiation and solvent-free conditions.[12]

  • In a 50-mL one-neck flask suitable for microwave synthesis, combine the ethyl acetoacetate (1.5 eq), 3-nitrophenylhydrazine (1.0 eq), and 3-methoxy-4-ethoxy-benzaldehyde (1.0 eq).[12]

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[12]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the crude product and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary, though often high purity is achieved without it.

Visualizing the Synthetic Workflows

To further clarify the differences between the two approaches, the following diagrams illustrate the respective experimental workflows.

Multi_Step_Synthesis start Start step1 Step 1: Hydrazone Formation (β-ketoester + Hydrazine) start->step1 purify1 Purification 1 (Recrystallization) step1->purify1 Isolate Intermediate step2 Step 2: Cyclization (Reflux in Acetic Acid) purify1->step2 purify2 Purification 2 (Filtration & Washing) step2->purify2 Isolate Product end Final Product purify2->end

Caption: Multi-Step Pyrazole Synthesis Workflow.

One_Pot_Synthesis start Start reaction One-Pot Reaction (All reactants combined) start->reaction purify Single Purification (Filtration/Recrystallization) reaction->purify Direct to Product end Final Product purify->end

Caption: One-Pot Pyrazole Synthesis Workflow.

Discussion: Mechanistic Insights and Strategic Considerations

The choice between a one-pot and a multi-step synthesis is not merely a matter of convenience; it has significant implications for reaction outcomes and overall efficiency.

Mechanistic Considerations in One-Pot Synthesis

A key challenge in designing a one-pot synthesis is ensuring the compatibility of all reactants and reagents in a single vessel.[8] The reaction conditions must be carefully chosen to facilitate each step of the reaction sequence without promoting undesirable side reactions. For instance, in the microwave-assisted one-pot pyrazole synthesis, the microwave energy accelerates the initial condensation and subsequent cyclization, often without the need for a catalyst.[12][13] This rapid heating can minimize the formation of byproducts that might occur under prolonged thermal conditions.

The Role of Green Chemistry Metrics

The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes.[9] One-pot syntheses generally exhibit superior green chemistry metrics compared to their multi-step counterparts.

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.[15][16] One-pot reactions, particularly multicomponent reactions, often have higher atom economy as they minimize the formation of byproducts.[8][17]

  • E-Factor: The E-Factor is the ratio of the mass of waste to the mass of the desired product. One-pot syntheses typically have a lower E-Factor due to reduced solvent usage and fewer purification steps.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. The streamlined nature of one-pot synthesis leads to a significantly lower PMI.

When to Choose Which Method

Multi-Step Synthesis is preferred when:

  • The intermediates are unstable and require immediate purification.

  • The reaction sequence involves incompatible reagents or conditions.

  • A very high degree of purity is required at each stage of a complex synthesis.

  • The reaction is being performed on a small, exploratory scale where control is more important than throughput.

One-Pot Synthesis is the better choice for:

  • Reactions where the intermediates are stable enough to not require isolation.

  • Large-scale industrial production where efficiency and cost are major drivers.

  • Syntheses where the principles of green chemistry are a primary consideration.

  • Rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[12]

Conclusion: A Paradigm Shift Towards Greener Synthesis

The comparative analysis of one-pot versus multi-step pyrazole synthesis clearly demonstrates a paradigm shift towards more efficient and sustainable chemical manufacturing. While the traditional multi-step approach offers a high degree of control, the advantages of one-pot synthesis in terms of reduced reaction times, higher yields, and significantly improved green chemistry metrics are compelling. The development of innovative techniques, such as microwave-assisted synthesis, has further enhanced the appeal of one-pot methodologies.[3][12][13]

For researchers, scientists, and drug development professionals, the ability to critically evaluate and select the most appropriate synthetic strategy is crucial. By understanding the underlying principles and practical considerations of both one-pot and multi-step approaches, it is possible to design synthetic routes that are not only scientifically sound but also economically and environmentally responsible. The future of pyrazole synthesis, and indeed much of organic synthesis, lies in the continued development and adoption of these more efficient and sustainable one-pot strategies.

References

  • Tai, C. H., & Chen, C. Y. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(4), 2585–2598. [Link]

  • Shorey, S., Choudhary, P., & Intodia, K. (n.d.). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry. [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 28). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1247–1253. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, September 25). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Unknown Source. (n.d.). Knorr Pyrazole Synthesis.
  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

  • Taylor & Francis Online. (2026, January 13). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Springer Professional. (n.d.). Pot, Atom, and Step Economy (PASE) Synthesis. [Link]

  • Bentham Science. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • ACS Omega. (2018, November 15). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • PubMed. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives. [Link]

  • Prezi. (2015, November 25). Atom Economy. [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • ResearchGate. (2018, May 21). (PDF) One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, September 14). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1946–1953. [Link]

  • ResearchGate. (n.d.). Green Chemistry Metrics | Request PDF. [Link]

  • ACS Publications. (2018, November 15). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Colby College Library Search. (n.d.). Pot, Atom, and Step Economy (PASE) Synthesis. [Link]

  • Google Books. (2019, August 1).
  • Journal of Synthetic Chemistry. (2022, August 26). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

CAS: 21254-04-6 | Formula: C₁₀H₁₄N₄ | Molecular Weight: 190.25 g/mol Executive Hazard Analysis & Risk Assessment Status: High-Potency Intermediate (Presumed) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation)...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 21254-04-6 | Formula: C₁₀H₁₄N₄ | Molecular Weight: 190.25 g/mol

Executive Hazard Analysis & Risk Assessment

Status: High-Potency Intermediate (Presumed) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) & Irritant (Skin/Eye/Respiratory).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate (CAS 21254-04-6) may be limited in public databases, its structural motifs—an aminopyrazole core fused with a nitrile (cyano) group and a lipophilic cyclohexyl ring —dictate a strict safety protocol.

We apply the Precautionary Principle : Treat this compound as a potential sensitizer and a high-affinity substrate for dermal absorption due to the lipophilic cyclohexyl moiety.

The "Why" Behind the Protocol
  • Nitrile Moiety (

    
    ):  While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing can theoretically release cyanide ions, though the primary risk here is chemical asphyxiation  or neurotoxicity  upon high exposure.
    
  • Primary Amine (

    
    ):  A known motif for skin sensitization  and respiratory irritation . It confers basicity, meaning the solid can be corrosive to mucous membranes if inhaled or allowed to solubilize on sweaty skin.
    
  • Cyclohexyl Group: Significantly increases lipophilicity (LogP) , facilitating rapid transport across the stratum corneum (skin barrier). Standard nitrile gloves may have reduced breakthrough times compared to handling more polar analogs.

Hierarchy of Controls & PPE Selection Matrix

Engineering controls (Fume Hoods) are your primary defense. PPE is the final barrier. Do not rely on PPE alone.[1]

Engineering Controls
  • Primary: All open-container manipulations (weighing, solubilization) must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Secondary: Use a static control bar or ionizer during weighing. Pyrazole powders are prone to static charge, leading to "fly-away" powder that contaminates surfaces and gloves.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)The cyclohexyl group enhances organic solubility. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash.
Respiratory N95 / P100 (if outside hood)Preferred: No respirator needed if in Fume Hood.Fine powders aerosolize easily. If hood access is compromised, a tight-fitting respirator is mandatory to prevent alveolar deposition.
Eye/Face Chemical Splash Goggles (Not just safety glasses)The basic amine nature poses a risk of corneal damage upon contact. Goggles seal against airborne dust; glasses do not.[2]
Body Lab Coat (Buttoned, high neck) + Tyvek Sleeve Covers Protects the wrist gap between glove and coat. Prevents accumulation of powder on personal clothing.

Operational Protocol: Safe Handling Lifecycle

This workflow ensures containment from storage to waste.

Phase A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance slab.

  • Static Mitigation: Pass an anti-static gun over the weighing boat and spatula.

  • Transfer: Use a disposable anti-static weighing funnel. Do not use metal spatulas if the compound is being weighed into an acid (rare, but prevents reactivity).

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding compound into the cap (which creates dust next time you open it).

Phase B: Solubilization (The Critical Risk Point)

Solvents like DMSO or Methanol are often used. These solvents are "transporters" that will carry the compound through your gloves and skin instantly.

  • Technique: Add solvent slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Cap the vial tightly. Do not hold the vial with your hand while vortexing unless wearing thick chemical-resistant gloves. Use a vial holder.

  • Pressure Release: If heating is required to dissolve, vent the vial frequently in the hood to prevent pressure buildup and potential explosive rupture.

Phase C: Spill Cleanup (Dry Powder)
  • Do NOT blow. Never use compressed air.

  • Cover: Gently lay a solvent-dampened (ethanol or water) paper towel over the spill to dampen the powder.

  • Wipe: Wipe strictly in a concentric circle from outside in to avoid spreading the contamination.

  • Dispose: Place all cleanup materials into a sealed bag inside the hood before transferring to the solid waste bin.

Visualized Workflow (DOT Diagram)

SafetyLifecycle Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Fume Hood + Static Control) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (DMSO/MeOH - Dermal Risk!) Weighing->Solubilization Double Glove Protocol Spill EMERGENCY SPILL (Dampen -> Wipe -> Bag) Weighing->Spill Powder Release Experiment 4. Application (Closed System Preferred) Solubilization->Experiment Avoid Sharps Solubilization->Spill Liquid Splash Waste 5. Disposal (Segregated Streams) Experiment->Waste Quench Active Intermediate

Figure 1: Safe Handling Lifecycle for Aminopyrazole Intermediates. Note the critical "Dermal Risk" during solubilization.

Disposal & Deactivation

Disposal Stream: Hazardous Chemical Waste (Solid or Liquid Organic). Specific Compatibility:

  • Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream; the hydrazine/amine functionality can be hypergolic or generate heat.

  • Acid Sensitivity: While the nitrile is stable, high concentrations of strong acid waste could theoretically hydrolyze the nitrile over time. Keep pH neutral to basic in waste containers if possible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-amino-1-cyclohexylpyrazole-4-carbonitrile (CAS 21254-04-6).[3] Retrieved March 1, 2026, from [Link]

Sources

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